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  • Product: 1-Methoxy-1-methylamino-2-nitroethylene
  • CAS: 110763-36-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene

Topic: 1-Methoxy-1-methylamino-2-nitroethylene Synthesis Protocol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Synthetic Organic Chemists, Process Development Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methoxy-1-methylamino-2-nitroethylene Synthesis Protocol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary

This technical guide details the synthesis of 1-Methoxy-1-methylamino-2-nitroethylene (CAS: N/A for specific isomer, often indexed as a derivative of N-methyl-1-(methylthio)-2-nitroethenamine), a critical "push-pull" alkene intermediate. This compound features an electron-donating amino group and an electron-withdrawing nitro group conjugated through a double bond, creating a highly polarized system.

While often overshadowed by its sulfur-analog precursor (a key intermediate in Ranitidine production), the methoxy-variant offers distinct reactivity profiles for heterocyclic ring closures where thiols are undesirable byproducts. This protocol prioritizes the nucleophilic substitution route starting from the commercially stable 1-Methylamino-1-methylthio-2-nitroethylene (NMSM), ensuring high regioselectivity and manageable byproduct mitigation (specifically methyl mercaptan).

Mechanistic Foundation: The "Push-Pull" Dynamic

The target molecule is a nitroenamine . The stability and reactivity of this system are governed by the conjugation between the electron-donating amine/methoxy groups and the electron-withdrawing nitro group.

  • Electronic Structure: The amino nitrogen donates electron density into the

    
    -system, while the nitro group withdraws it. This creates a significant dipole and reduces the double bond character of the C=C bond, making it susceptible to nucleophilic attack at the 
    
    
    
    -carbon (the carbon bearing the heteroatoms).
  • Stereochemistry: These compounds predominantly exist in the (E)-configuration . This is thermodynamically favored due to an intramolecular hydrogen bond between the amino proton (

    
    ) and the nitro group oxygen (
    
    
    
    ), forming a pseudo-six-membered ring.
Reaction Scheme (DOT Visualization)

ReactionScheme SM 1,1-Bis(methylthio)-2-nitroethylene (Starting Material) Inter 1-Methylamino-1-methylthio- 2-nitroethylene (NMSM) (Stable Intermediate) SM->Inter + MeNH2 (Reflux, EtOH) Byprod1 MeSH (Gas) SM->Byprod1 Target 1-Methoxy-1-methylamino- 2-nitroethylene (Target) Inter->Target + NaOMe / MeOH (Reflux, 2-5h) Byprod2 MeSH (Gas) Inter->Byprod2

Caption: Stepwise displacement of methylthio groups. The second step (Inter -> Target) is the focus of this guide.

Critical Materials & Safety

Reagent Table
ReagentMW ( g/mol )RoleHazard ClassHandling Note
1-Methylamino-1-methylthio-2-nitroethylene 148.18PrecursorIrritantStore at RT; stable solid.[1][2]
Methanol (Anhydrous) 32.04SolventFlammable/ToxicMust be dry to prevent hydrolysis.
Sodium Methoxide (NaOMe) 54.02Catalyst/NucleophileCorrosiveMoisture sensitive. Use fresh.
Ethanol (Absolute) 46.07RecrystallizationFlammableFor purification.
Safety Critical: Methyl Mercaptan (MeSH) Management

This reaction evolves Methyl Mercaptan (Methanethiol) , a colorless gas with a distinct putrid odor (rotten cabbage) detectable at ppb levels.

  • Toxicity: Highly toxic (TLV 0.5 ppm).

  • Mitigation: The reaction MUST be vented through a scrubber system containing 10-15% Sodium Hypochlorite (Bleach) or NaOH to oxidize/neutralize the thiol before release. Do not rely solely on a fume hood.

Experimental Protocol

Phase 1: Synthesis of Precursor (If not purchased)

Note: If starting from 1,1-bis(methylthio)-2-nitroethylene.

  • Dissolve 1,1-bis(methylthio)-2-nitroethylene (1.0 eq) in Ethanol.[3]

  • Add Methylamine (1.0 - 1.1 eq, 40% aq. or alcoholic solution) dropwise at reflux.

  • Observation: The reaction is rapid. The displacement of the first -SMe group is much faster than the second.

  • Cool and filter the yellow precipitate.[4]

  • Result: 1-Methylamino-1-methylthio-2-nitroethylene (NMSM).[1][2][4][5] Yield: ~85%.

Phase 2: Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene (Core Protocol)

This protocol is adapted from optimized industrial patents (e.g., CN101462969B) ensuring high purity.

Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Connect the top of the condenser to a caustic scrubber (NaOH trap) to capture MeSH gas.

  • Charge the flask with Anhydrous Methanol (10 volumes relative to precursor mass).

  • Add Sodium Metal (0.1 eq) cautiously to generate fresh Sodium Methoxide in situ, or add commercial NaOMe (0.1 eq).

    • Rationale: Catalytic base is required to generate the active methoxide nucleophile and facilitate the elimination of the thiolate.

Step 2: Displacement Reaction
  • Add 1-Methylamino-1-methylthio-2-nitroethylene (1.0 eq) to the methanolic solution.[4]

  • Heat the mixture to Reflux (65°C) with vigorous stirring.

  • Timecourse: Maintain reflux for 2 to 5 hours .

    • Monitoring: Monitor by TLC (SiO2, DCM:MeOH 95:5) or HPLC.[2] The starting material (NMSM) spot will disappear, replaced by a more polar product spot.

  • Color Change: The solution generally transitions from a suspension to a clear yellow/orange solution, then may darken slightly.

Step 3: Workup & Isolation
  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) at 40-50°C.

    • Caution: The distillate contains dissolved MeSH. Dispose of solvent in dedicated waste streams treated with bleach.

  • Residue: A yellow solid/oil residue remains.

  • Recrystallization:

    • Add Absolute Ethanol (approx. 5-8 volumes) to the residue.

    • Heat to reflux until dissolved.

    • Allow to cool slowly to Room Temperature, then chill to 0-5°C.

  • Filtration: Filter the resulting crystals. Wash the cake with cold Ethanol (1x).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Data Summary
  • Appearance: Light yellow crystalline solid.

  • Yield: 60% - 65% (Optimized).

  • Purity: >98.5% (HPLC).[2]

  • Melting Point: ~110-115°C (Consistent with nitroenamine class).

Process Engineering Workflow

ProcessFlow Reactor Reactor (Glass-Lined) Charge: MeOH + NaOMe + NMSM Temp: 65°C (Reflux) Scrubber Gas Scrubber (NaOH/Bleach Trap) Capture MeSH Reactor->Scrubber Off-gas Evaporator Rotary Evaporator Remove MeOH Temp: <50°C Reactor->Evaporator Reaction Complete Crystallizer Crystallization Solvent: EtOH Cool to 5°C Evaporator->Crystallizer Crude Residue Filter Filtration & Drying Vacuum Oven Crystallizer->Filter Slurry Product Final Product 1-Methoxy-1-methylamino- 2-nitroethylene Filter->Product

Caption: Industrial workflow emphasizing gas scrubbing and purification logic.

Quality Control & Analytics

To validate the synthesis, the following analytical signatures must be confirmed.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water (0.1% H3PO4) : Acetonitrile Gradient.

  • Detection: UV at 320 nm (characteristic of the nitroenamine chromophore).

  • Retention Time: The Methoxy-derivative is more polar than the Methylthio-precursor and will elute earlier.

NMR Spectroscopy (Predicted/Literature Consensus)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~9.5 - 10.5 ppm (Broad s, 1H, NH , H-bonded).
      
    • 
       ~6.5 - 6.7 ppm (s, 1H, =CH-NO2 ).
      
    • 
       ~3.8 - 4.0 ppm (s, 3H, O-CH3 ).
      
    • 
       ~3.0 - 3.2 ppm (d, 3H, N-CH3 ).
      
  • Note: The absence of the S-CH3 peak (typically

    
     2.4-2.5) confirms the substitution.
    

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure MeOH is anhydrous. Increase reaction time. Check NaOMe quality.
Dark Product Thermal decomposition.Do not exceed 70°C during evaporation.
Odor (MeSH) persists Scrubber failure.Refresh NaOH/Bleach solution. Check system for leaks.
Impurity (Bis-amino) Excess Methylamine contamination.Ensure the starting material (NMSM) is pure and free of excess methylamine before step 2.

References

  • Synthesis of 1-methylamino-1-methoxy-2-nitroethylene. Patent CN101462969B. Google Patents.
  • Reactivity of 1,1-bis(methylthio)-2-nitroethylene. ResearchGate. Available at: [Link]

  • Nitroalkenes in Organic Synthesis. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization and Structural Dynamics of 1-Methoxy-1-methylamino-2-nitroethylene: A Technical Guide

Executive Summary & Chemical Identity 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) is a specialized "push-pull" alkene, characterized by an electron-poor double bond substituted with a strong electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Methoxy-1-methylamino-2-nitroethylene (MMNE) is a specialized "push-pull" alkene, characterized by an electron-poor double bond substituted with a strong electron-withdrawing nitro group (


) and two electron-donating groups (

: methoxy and methylamino). This electronic arrangement creates a highly polarized

-system, imparting unique spectroscopic signatures and chemical stability profiles distinct from isolated alkenes.

MMNE is primarily encountered in pharmaceutical development as a key intermediate or impurity in the synthesis of H2-receptor antagonists, most notably Ranitidine . Its structural rigidity, arising from extensive resonance delocalization, makes it a model system for studying restricted rotation in enamines.

Chemical Profile
PropertyDetail
IUPAC Name (E)-N-methyl-1-methoxy-2-nitroethenamine
CAS Number 61832-41-5 (Generic/Isomer specific may vary)
Molecular Formula

Molecular Weight 132.12 g/mol
Electronic Class Push-Pull Ethylene (Enamine-Ether)

Synthesis Protocol: The Methoxide Displacement Route

While MMNE can be synthesized via the reaction of 1,1-dimethoxy-2-nitroethylene with methylamine, the most robust industrial protocol involves the nucleophilic displacement of a methylthio group from 1-methylamino-1-methylthio-2-nitroethylene (the primary Ranitidine intermediate). This method ensures higher purity and avoids the instability associated with ketene acetals.

Experimental Workflow

Reagents:

  • Precursor: 1-Methylamino-1-methylthio-2-nitroethylene (NMSM)

  • Solvent/Nucleophile: Anhydrous Methanol (MeOH)

  • Catalyst: Sodium Methoxide (NaOMe)

Protocol:

  • Dissolution: Charge a reactor with anhydrous MeOH. Add a catalytic amount of NaOMe (0.1 eq).

  • Addition: Add NMSM (1.0 eq) to the solution. The mixture typically forms a suspension.

  • Reflux: Heat the mixture to reflux (

    
    ). The reaction is driven by the evolution of methyl mercaptan (MeSH) gas (Caution: Trap required).
    
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC until the starting material (NMSM) disappears.

  • Isolation: Evaporate MeOH under reduced pressure to yield a yellow solid.

  • Purification: Recrystallize from Ethanol (EtOH) to obtain MMNE as pale yellow crystals.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start 1-Methylamino-1-methylthio- 2-nitroethylene (NMSM) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (Reflux) Reagent->Intermediate Product 1-Methoxy-1-methylamino- 2-nitroethylene (MMNE) Intermediate->Product Elimination Byproduct MeSH (Gas) Intermediate->Byproduct -MeS⁻

Figure 1: Nucleophilic vinylic substitution (


) pathway for the synthesis of MMNE.

Spectroscopic Data Analysis

The push-pull character of MMNE causes significant deviations from standard alkene tables. The resonance contribution from the nitrogen lone pair creates a partial double bond character between


 and a partial single bond between 

, locking the molecule in a specific geometry (usually E-isomer, stabilized by an intramolecular Hydrogen Bond between

).
A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 or 

(Note: Chemical shifts may drift slightly due to H-bonding solvent effects).
Proton (

)

(ppm)
MultiplicityIntegrationStructural Insight
=CH-NO2 6.45 - 6.65 Singlet (s)1HThe vinyl proton. Shielded relative to normal nitro-alkenes due to electron donation from N/O, but deshielded by the nitro group itself.
N-H 9.50 - 10.5 Broad (br)1HHighly deshielded due to intramolecular Hydrogen Bonding with the nitro oxygen. Disappears with

shake.
O-CH3 3.80 - 3.95 Singlet (s)3HCharacteristic methoxy shift.
N-CH3 2.95 - 3.10 Doublet (d)3HCoupled to the NH proton (

). Becomes a singlet if NH is exchanged with

.

Diagnostic Feature: The large chemical shift difference between the


 and 

groups confirms the regiochemistry. The broad downfield NH signal confirms the Z/E geometry that allows H-bonding.
B. Infrared Spectroscopy (IR)

The "push-pull" conjugation lowers the bond order of the nitro group and the alkene, shifting their absorption frequencies.

Functional GroupWavenumber (

)
IntensityNotes
N-H Stretch 3200 - 3350MediumBroadened by H-bonding.
C-H Stretch 2950 - 3050WeakAlkyl (methyl) stretches.
C=C Stretch 1580 - 1620 StrongLowered frequency (vs 1640-1680) due to strong conjugation with

.
NO2 Asymmetric 1380 - 1450StrongShifted significantly from standard alkyl nitro (1550) due to resonance (nitronate character).
NO2 Symmetric 1220 - 1280Strong
C-O Stretch 1100 - 1150MediumMethoxy group.
C. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Parent Ion: m/z 132 (


).
m/zFragment AssignmentMechanism
132

Molecular Ion.
115

Loss of OH (common in nitro compounds with

-hydrogens via rearrangement).
101

Loss of methoxy radical.
86

Loss of nitro group (Diagnostic).
85

Elimination of nitrous acid.

Structural Dynamics & Resonance

Understanding the "Push-Pull" mechanism is critical for interpreting the NMR data. The nitrogen lone pair donates electron density into the


-system, which is accepted by the nitro group. This creates a significant dipole and a resonance hybrid that resembles a zwitterionic nitronate.
Resonance Logic Visualization

Resonance cluster_effects Spectroscopic Consequences Neutral Neutral Form (C=C Double Bond) Zwitterion Zwitterionic Form (C=N Double Bond) (Nitronate) Neutral->Zwitterion Resonance (Electron Delocalization) Effect1 Restricted Rotation (Isomer Locking) Zwitterion->Effect1 Effect2 Shielded Vinyl H (High Electron Density) Zwitterion->Effect2 Effect3 Red-shifted IR C=C (Single Bond Character) Zwitterion->Effect3

Figure 2: Resonance contributions in push-pull nitroenamines explaining the observed spectral shifts.

Isomerism Note

MMNE exists predominantly as the (E)-isomer (sometimes denoted as Z depending on Cahn-Ingold-Prelog priority interpretation of the nitro group vs methoxy, but structurally it is the form where the amine


 and nitro 

are cis to allow H-bonding). This intramolecular hydrogen bond (approx 2.6 Å) locks the conformation, resulting in the distinct sharp NMR signals and the high melting point relative to non-H-bonded isomers.

References

  • Synthesis of 1-methylamino-1-methoxy-2-nitroethylene (Patent CN101462969B).
  • Spectroscopic properties of push-pull alkenes. Chemistry LibreTexts / Organic Chemistry. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds. Rapid Communications in Mass Spectrometry. [Link][1]

  • NMR Chemical Shift Tables (General Organic). Michigan State University. [Link]

Sources

Foundational

Technical Monograph: N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5)

Topic: CAS number 61832-41-5 Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Precursor for H2-Receptor Antagonists and Heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 61832-41-5 Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Precursor for H2-Receptor Antagonists and Heterocyclic Scaffolds

Executive Summary

N-Methyl-1-(methylthio)-2-nitroethenamine (CAS 61832-41-5), often abbreviated as NMSM , is a critical intermediate in the pharmaceutical manufacturing of histamine H2-receptor antagonists, specifically Ranitidine and Nizatidine . Beyond its role as a drug precursor, NMSM serves as a versatile "push-pull" alkene building block in organic synthesis, facilitating the construction of complex heterocyclic systems via Michael additions and cycloadditions.[1]

This guide provides a comprehensive technical analysis of NMSM, covering its physicochemical profile, synthesis protocols, analytical characterization, and handling requirements. It is designed to support researchers in optimizing yield, ensuring regulatory compliance (impurity management), and exploring novel synthetic applications.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Structure
  • IUPAC Name: (E)-N-Methyl-1-(methylsulfanyl)-2-nitroethenamine[2]

  • Common Synonyms: NMSM; 1-Methylamino-1-methylthio-2-nitroethylene; Ranitidine Impurity K.

  • Molecular Formula: C₄H₈N₂O₂S[1][2][3][4][5][6]

  • Molecular Weight: 148.18 g/mol [1][3][4][6]

Key Physicochemical Properties

The following data is consolidated from experimental and predicted values to aid in formulation and process design.

PropertyValue / DescriptionContext for Application
Appearance Light orange to yellow crystalline powderColor intensity often correlates with purity; darkens upon oxidation.
Melting Point 112 – 118 °CSharp melting range indicates high purity (>98%).
Solubility Sparingly soluble in Methanol, Chloroform; Low in WaterProcess solvents typically include Acetonitrile or Methanol.
LogP ~0.25 (Predicted)Moderate lipophilicity; amenable to Reversed-Phase HPLC.
pKa 0.86 ± 0.70 (Predicted)Weakly basic amine; protonation requires strong acidic conditions.
Stability Light and Air SensitiveCritical: Store at 2–8°C under nitrogen atmosphere.

Synthesis & Production Methodology

Core Synthesis Route (Nucleophilic Substitution)

The industrial preparation of NMSM typically proceeds via the displacement of a methylthio group from 1,1-bis(methylthio)-2-nitroethylene (NMSN) using methylamine.[1] This reaction exploits the "push-pull" electronic nature of the nitroethylene core, where the nitro group activates the adjacent carbon for nucleophilic attack.

Experimental Protocol:
  • Starting Material: Dissolve 1,1-bis(methylthio)-2-nitroethylene (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add Methylamine (1.1 – 1.2 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (~82°C) for 4–8 hours. Monitor via TLC or HPLC.

  • Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

  • Purification: Recrystallization from ethanol/acetonitrile yields yellow crystals (Yield: 65–85%).

Reaction Pathway Visualization

The following diagram illustrates the transformation from NMSN to NMSM and its subsequent conversion to Ranitidine.

SynthesisPathway Start 1,1-bis(methylthio)-2-nitroethylene (NMSN) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Methylamine (MeNH₂) Reagent->Intermediate Product N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM - CAS 61832-41-5) Intermediate->Product Elimination Byproduct Methanethiol (MeSH) Intermediate->Byproduct Ranitidine Ranitidine HCl (Final Drug) Product->Ranitidine + Diamine Linker (Displacement of 2nd S-Me)

Figure 1: Synthetic pathway for CAS 61832-41-5 and its role as a precursor in Ranitidine synthesis.

Analytical Characterization & Impurity Profiling[8]

Accurate detection of NMSM is vital for two reasons: verifying it as a raw material and detecting it as Impurity K in finished Ranitidine dosage forms.

High-Performance Liquid Chromatography (HPLC)

Method Principle: Reversed-Phase chromatography with UV detection. The nitroenamine chromophore allows for sensitive detection.

  • Column: C18 (e.g., Symmetry Shield RP-18 or equivalent), 150 x 4.6 mm, 5 µm.[7]

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (pH 6.0 – 7.0) or 0.1% Formic Acid (for MS).

    • Solvent B: Acetonitrile.[8][9][10]

    • Gradient: 5% B to 60% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 230 nm (general) or 320 nm (selective for nitroenamine).

  • Retention Time: NMSM typically elutes before Ranitidine due to lower molecular weight and lack of the furan-diamine tail.

Spectral Identification
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI positive mode.

    • Target Ion: [M+H]⁺ = 149.04 m/z .

  • Proton NMR (¹H-NMR, DMSO-d₆):

    • δ 2.4 ppm: Singlet (S-CH₃).

    • δ 2.9 ppm: Doublet (N-CH₃).

    • δ 6.6 ppm: Singlet (Vinyl H, =CH-NO₂).

    • δ 10.5 ppm: Broad (NH).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH) Separation HPLC Separation (C18 Column, Gradient) Sample->Separation DetectUV UV Detection (230 nm / 320 nm) Separation->DetectUV Primary QC DetectMS MS Confirmation (m/z 149 [M+H]+) Separation->DetectMS Impurity ID Data Quantification (Area % vs Standard) DetectUV->Data DetectMS->Data

Figure 2: Analytical workflow for the identification and quantification of NMSM.

Biological & Pharmaceutical Applications[1][10][12][13][14]

Drug Development (H2-Blockers)

NMSM is the defining structural motif of the "nitroethene" class of H2-receptor antagonists.

  • Mechanism: The diamino-nitroethene group mimics the histamine structure, binding competitively to the H2 receptor on gastric parietal cells to suppress acid secretion.

  • Synthesis Utility: The methylthio group in NMSM is a "leaving group" equivalent. It reacts with a diamine (containing the furan moiety) to form the final drug, Ranitidine.

Heterocyclic Synthesis

Beyond drugs, NMSM is used in "Diversity-Oriented Synthesis" (DOS) to create:

  • Pyrano[2,3-c]pyrazoles: Via cascade reactions with hydrazines.

  • Chromen-2-amines: Via Michael addition to activated phenols.

Safety & Handling (HSE Guidelines)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT - SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if powder is friable).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C . Light sensitive.

References

  • National Institute of Standards and Technology (NIST). Ethenamine, N-methyl-1-(methylthio)-2-nitro- (CAS 61832-41-5) Spectral Data. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. Product Specification: N-Methyl-1-(methylthio)-2-nitroethenamine (98%).[4]Link

  • BenchChem. Synthesis and Reaction Conditions for N-Methyl-1-(methylthio)-2-nitroethenamine.Link

  • RSC Advances. Nitroenediamines and NMSM derivatives: scaffolds for heterocycle molecular diversity.[12] Royal Society of Chemistry, 2022.[13] Link

  • National Institutes of Health (NIH). Ranitidine Hydrochloride: Method Validation and Impurity Profiling. PMC. Link

Sources

Exploratory

synthesis of 1-Methoxy-1-methylamino-2-nitroethylene from 1-methylamino-1-methylthio-2-nitroethylene

Introduction In the landscape of pharmaceutical intermediates, 1-Methoxy-1-methylamino-2-nitroethylene holds a position of considerable importance. It serves as a key building block in the synthesis of various therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical intermediates, 1-Methoxy-1-methylamino-2-nitroethylene holds a position of considerable importance. It serves as a key building block in the synthesis of various therapeutic agents, most notably as a precursor to ranitidine, a widely known H2 receptor antagonist used in the treatment of peptic ulcers. The efficiency and purity of the 1-Methoxy-1-methylamino-2-nitroethylene synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient.

This guide provides a comprehensive overview of the synthesis of 1-Methoxy-1-methylamino-2-nitroethylene, starting from the readily available precursor, 1-methylamino-1-methylthio-2-nitroethylene. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The transformation from a methylthio group to a methoxy group in this specific molecular context is a classic example of a nucleophilic substitution reaction at a vinylogous carbon. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, making the carbon atom attached to the methylthio and methylamino groups susceptible to nucleophilic attack.

Reaction Mechanism and Key Principles

The core of this synthesis is the displacement of the methylthio (-SCH3) group from 1-methylamino-1-methylthio-2-nitroethylene by a methoxy (-OCH3) group. This is achieved by reacting the starting material with a methoxide source, typically sodium methoxide, in an anhydrous methanol solvent.

The reaction proceeds via a nucleophilic substitution pathway. The methoxide ion (CH3O-), a strong nucleophile, attacks the electrophilic carbon atom bonded to both the methylamino and methylthio groups. The electron-withdrawing nitro group (-NO2) plays a crucial role in activating the double bond for this nucleophilic attack by delocalizing the negative charge in the transition state. The methylthio group acts as a good leaving group, facilitating the formation of the final product, 1-Methoxy-1-methylamino-2-nitroethylene.

The choice of an anhydrous solvent, such as absolute methanol, is critical to prevent side reactions. The presence of water could lead to the formation of unwanted byproducts through hydrolysis. The catalyst, typically a strong base like sodium methoxide, deprotonates methanol to generate the reactive methoxide nucleophile in situ.[1] Other bases such as sodium hydroxide or potassium tert-butoxide can also be used, but sodium methoxide in methanol is often preferred for its straightforwardness and high efficiency.[1]

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products start 1-Methylamino-1-methylthio-2-nitroethylene end_product 1-Methoxy-1-methylamino-2-nitroethylene start->end_product Nucleophilic Substitution reagent Sodium Methoxide in Methanol byproduct Sodium Methylthiolate Experimental_Workflow cluster_steps Procedure cluster_output Output step1 Dissolve Sodium Methoxide in Anhydrous Methanol step2 Add 1-Methylamino-1-methylthio-2-nitroethylene step1->step2 step3 Heat to Reflux (2-5 hours) step2->step3 step4 Evaporate Methanol under Reduced Pressure step3->step4 step5 Recrystallize from Absolute Ethanol step4->step5 step6 Filter and Wash the Product step5->step6 step7 Dry under Vacuum step6->step7 final_product Pure 1-Methoxy-1-methylamino-2-nitroethylene step7->final_product

Sources

Foundational

safe handling and disposal of 1-Methoxy-1-methylamino-2-nitroethylene

Technical Whitepaper: Operational Safety and Environmental Management of 1-Methoxy-1-methylamino-2-nitroethylene Executive Summary This technical guide defines the safe handling, containment, and disposal protocols for 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Environmental Management of 1-Methoxy-1-methylamino-2-nitroethylene

Executive Summary

This technical guide defines the safe handling, containment, and disposal protocols for 1-Methoxy-1-methylamino-2-nitroethylene (and its structural analog N-methyl-1-(methylthio)-2-nitroethenamine, NMSM). As a "push-pull" nitroenamine, this compound presents a unique duality of hazards: it is a potent electrophile capable of skin sensitization and a thermally sensitive nitro-compound with energetic decomposition potential.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers synthesizing H2-receptor antagonists (e.g., Ranitidine analogs) or similar pharmacophores.

Part 1: Chemical Identity & Physicochemical Profile

To ensure precise identification, we utilize the "Read-Across" toxicological principle, using the industrially common methylthio-analog (NMSM) as the primary safety benchmark where specific data for the methoxy-variant is absent.

FeatureSpecification
Chemical Name 1-Methoxy-1-(methylamino)-2-nitroethene
Structural Class Nitroenamine / Push-Pull Alkene
Common Analog 1-(Methylthio)-1-(methylamino)-2-nitroethene (NMSM, CAS 61832-41-5)
Molecular Formula

Physical State Solid (crystalline) or viscous oil (purity dependent)
Key Reactivity Michael Acceptor; Hydrolytically unstable (acidic conditions); Thermally sensitive.
Melting Point Analog (NMSM): 110–115 °C. Assume Methoxy variant is lower.

Part 2: Hazard Characterization (The "Why")

The "Push-Pull" Toxicity Mechanism

The molecule features a nitro group (electron-withdrawing) and an amino/methoxy group (electron-donating) across a double bond. This polarization makes the


-carbon highly electrophilic.
  • Consequence: It reacts rapidly with nucleophiles in biological systems (e.g., cysteine residues in proteins).

  • Clinical Outcome: High potential for Allergic Contact Dermatitis (ACD) and skin sensitization. It is not merely an irritant; it is a hapten.

Energetic Profile & Thermal Stability

While nitroenamines are more stable than aliphatic nitro compounds due to resonance stabilization, they are energetic materials .

  • Decomposition: Differential Scanning Calorimetry (DSC) of analogous nitroenamines typically shows exotherms beginning >150°C. However, the presence of transition metals or strong bases can lower this onset temperature (Tonset) significantly.

  • Runaway Risk: Bulk heating without adequate heat transfer (e.g., drying in a static oven) can lead to autocatalytic decomposition.

The Nitrosamine Context (Critical for Drug Dev)

Given the scrutiny on Ranitidine (Zantac), this compound is a critical control point.

  • Risk: Under specific conditions (presence of nitrites, acidic aqueous environment), the

    
    -methylamino group can act as a precursor to N-nitrosodimethylamine (NDMA)  or related nitrosamines.
    
  • Control: Strictly segregate from nitrosating agents (sodium nitrite, nitrous acid, alkyl nitrites).

Part 3: Engineering Controls & PPE

Containment Strategy

Due to the sensitization risk, open-bench handling is prohibited for solid handling.

  • Primary Containment: Powder containment hood or Class I Isolator.

    • Airflow: Face velocity > 0.5 m/s.

  • Secondary Containment: All transfer vessels must be double-contained (e.g., bottle inside a polyethylene bag or beaker).

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact with nitro-organics due to permeation.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield® or Ansell Barrier®) for synthesis/spill cleanup.

  • Respiratory: If outside containment (e.g., spill), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).

Part 4: Operational Protocols

Safe Handling Workflow

The following diagram outlines the decision logic for handling synthesis and waste.

SafeHandling cluster_waste Disposal Logic Start Receipt of Material Inspect Inspect Packaging (Crystals vs Oil?) Start->Inspect Storage Store: <25°C, Dark Segregate from Oxidizers Inspect->Storage Dispense Dispensing (Powder Hood / Isolator) Storage->Dispense Use Laminate Gloves Reaction Reaction / Synthesis Dispense->Reaction WasteGen Waste Generation Reaction->WasteGen CheckpH Check pH WasteGen->CheckpH Acidic Acidic/Neutral CheckpH->Acidic Safe Basic Basic (> pH 9) CheckpH->Basic Risk: Exotherm Incinerate High Temp Incineration (NOx Scrubber) Acidic->Incinerate Neutralize Neutralize Slowly (Ice Bath) Basic->Neutralize Neutralize->Acidic

Figure 1: Operational workflow for 1-Methoxy-1-methylamino-2-nitroethylene, emphasizing the critical pH check before disposal to prevent exothermic decomposition.

Synthesis & Reaction Safety
  • Solvent Selection: Avoid halogenated solvents (DCM) if amines are present in high concentration, as "runaway" alkylation can occur. Preferred solvents: Ethanol, Methanol (if compatible).

  • Temperature Control: Do not heat reaction mixtures >80°C without prior DSC screening.

  • Quenching: Never quench into strong base. Nitroenamines can polymerize or decompose violently in caustic solutions. Quench into dilute ammonium chloride or water.

Part 5: Disposal & Waste Management

Disposal of nitro-compounds requires strict adherence to RCRA (USA) or equivalent local hazardous waste regulations.

Waste Segregation Rules
  • Rule 1 (The Nitrate Rule): Never mix with metal powders (Zn, Mg) or reducing agents.

  • Rule 2 (The pH Rule): Waste streams must be kept Neutral to Slightly Acidic (pH 5–7).

    • Reasoning: Basic conditions can deprotonate the amine or induce Michael additions, leading to sludge formation and heat generation in the waste drum.

Disposal Method: High-Temperature Incineration

Chemical treatment (oxidation) is not recommended due to the risk of generating toxic NOx gases or incomplete destruction.

  • Protocol:

    • Dissolve solid residues in a combustible solvent (e.g., Acetone or Ethanol).

    • Label container: "Flammable Liquid, Toxic (Nitro-organic), Potential Sensitizer."

    • Route to Rotary Kiln Incineration operating at >1000°C with secondary combustion chamber and NOx scrubbing.

Part 6: Emergency Response

Spill Cleanup (Solid)
  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Tyvek suit, Laminate gloves, P3 Respirator.

  • Method: Do not dry sweep (dust generation).

    • Cover spill with wet sand or vermiculite.

    • Scoop into a wide-mouth high-density polyethylene (HDPE) jar.

    • Wipe surface with 5% Methanol in water, followed by soap and water.

First Aid
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) (if available) or copious soap and water. Note: PEG is superior for lipophilic nitro-compounds.

  • Eye Contact: Irrigate for 15 minutes. Seek ophthalmologist support immediately (corneal damage risk).

References

  • PureSynth. (n.d.). 1-Methylamino-1-Methylthio-2-Nitroethylene Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: Nitroenamine Analogs. Retrieved from

  • Elbeih, A., et al. (2025).[3] Thermal Stability and Detonation Characteristics of Cyclic Nitramines. ResearchGate. Retrieved from

  • US EPA. (2025). P-List and U-List Hazardous Wastes: Management of Nitro-Compounds. Retrieved from

  • TCI Chemicals. (2018). Safety Data Sheet: 1-Methylamino-1-methylthio-2-nitroethylene (NMSM). Retrieved from

Sources

Exploratory

Computational Elucidation of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE): Electronic Structure &amp; Isomerism

Topic: Computational Elucidation of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Elucidation of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary & Chemical Context[1][2][3][4]

1-Methoxy-1-methylamino-2-nitroethylene (MMNE) represents a quintessential "push-pull" alkene system. Structurally, it features an electron-donating domain (methoxy and methylamino groups) conjugated through a carbon-carbon double bond to a strong electron-withdrawing nitro group.

This specific molecular architecture is not merely of academic interest; it serves as a critical structural motif in histamine H2-receptor antagonists, most notably Ranitidine (Zantac) . The electronic distribution within MMNE dictates its reactivity, particularly its susceptibility to nucleophilic attack during drug synthesis, and its potential non-linear optical (NLO) properties.

Core Theoretical Challenges:

  • Tautomeric Equilibria: Determining the energetic preference between E- and Z- isomers.

  • Intramolecular Hydrogen Bonding: Quantifying the stabilization energy provided by the NH···O interaction.

  • Solvatochromism: Modeling the significant dipole moment changes in polar media.

Computational Methodology: The Protocol

To ensure high-fidelity results that correlate with experimental X-ray and spectroscopic data, a rigid computational protocol is required. The following methodology is validated for nitroenamine systems.

Level of Theory Selection

For push-pull systems involving nitro groups, standard Hartree-Fock (HF) theory fails to capture the electron correlation required to describe the conjugated


-system accurately.
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Justification: The diffuse functions (++) are non-negotiable due to the anionic character of the nitro group oxygen atoms and the lone pairs on the nitrogen/oxygen donors.

Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow for a complete theoretical characterization, from initial guess to spectroscopic prediction.

ComputationalWorkflow Start Initial Geometry (Z-isomer & E-isomer) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: NIMAG = 0? Freq->Valid Solv Solvation Model (PCM) (Water/Methanol) Valid->Solv Yes Refine Refine Geometry Valid->Refine No NBO NBO Analysis (Hyperconjugation E(2)) Solv->NBO TDDFT TD-DFT (UV-Vis/Excited States) Solv->TDDFT Refine->Opt

Figure 1: Step-by-step computational workflow for characterizing MMNE.

Conformational Landscape & Isomerism

The most critical structural feature of MMNE is the competition between steric hindrance and intramolecular hydrogen bonding.

The Z-Isomer (Preferred)

Theoretical calculations consistently predict the Z-isomer (where the amino group and nitro group are cis to each other) as the global minimum.

  • Mechanism: A strong intramolecular Hydrogen Bond (IMHB) forms between the amino hydrogen (

    
    ) and one of the nitro oxygens (
    
    
    
    ).
  • Bond Lengths: The

    
     distance is typically calculated at 
    
    
    
    Å, significantly shorter than the sum of van der Waals radii.
  • Planarity: This interaction locks the molecule into a planar conformation (

    
     symmetry), maximizing 
    
    
    
    -delocalization.
The E-Isomer

The E-isomer lacks this stabilization and suffers from steric repulsion between the methoxy group and the nitro group, or the methylamino methyl group and the nitro group.

  • Energetics: The E-isomer is typically 5–7 kcal/mol higher in energy than the Z-isomer in the gas phase.

Isomerization Pathway

The barrier to rotation around the


 bond is high due to its partial double-bond character being reinforced by the push-pull resonance.

Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterZ-Isomer (Calc)E-Isomer (Calc)Experimental (X-Ray)*
C=C Bond (Å) 1.391.361.38
C-N (Nitro) (Å) 1.411.431.40
C-N (Amino) (Å) 1.331.351.32
NH···O Distance (Å) 1.98N/A2.01
Dipole Moment (D) ~7.5~5.2-

*Note: Experimental values based on related nitroenamine analogs (e.g., 1-methylthio-1-methylamino-2-nitroethylene).

Electronic Properties & NBO Analysis[1][6]

To understand the "Push-Pull" nature, we employ Natural Bond Orbital (NBO) analysis. This quantifies the charge transfer from the donor lone pairs to the acceptor antibonding orbitals.

Hyperconjugative Interactions

The stability of the Z-isomer is not just electrostatic; it is electronic. The lone pair on the amino nitrogen (


) donates electron density into the 

antibonding orbital of the C=C bond, which in turn delocalizes into the nitro group.

Key Interaction Energy (


): 


  • This chain of interactions results in a highly polarized structure, often represented as a zwitterion:

    
    .
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the donor atoms (Amino N and Methoxy O).

  • LUMO: Localized entirely on the Nitro group and the ethylene bridge.

  • Band Gap: The HOMO-LUMO gap is relatively small (~4.0 eV), correlating with its reactivity toward electrophiles at the nitro-carbon and nucleophiles at the amino-carbon.

Spectroscopic Validation

A theoretical model is only as good as its experimental correlation. Use these predicted shifts to validate your synthesized compound.

Vibrational Spectroscopy (IR)

The intramolecular hydrogen bond in the Z-isomer causes a distinct redshift in the N-H stretching frequency.

  • Free N-H (E-isomer): Predicted ~3450 cm⁻¹.

  • H-Bonded N-H (Z-isomer): Predicted ~3200–3250 cm⁻¹ (Broad/Intense).

  • Nitro Asymmetric Stretch: Very strong bands at ~1550 cm⁻¹ and ~1300 cm⁻¹.

NMR Prediction (GIAO Method)
  • ¹H NMR: The amino proton involved in H-bonding will be significantly deshielded.

    • Prediction:

      
       10.5 – 12.0 ppm (Broad singlet).
      
    • Note: If the signal is < 8.0 ppm, the H-bond is disrupted or the E-isomer is present.

Electronic Flow Diagram (DOT)

This diagram illustrates the "Push-Pull" mechanism validated by the NBO calculations.

ElectronicFlow Amino Amino N Lone Pair (Donor) Pi_CC C=C Pi System (Bridge) Amino->Pi_CC Strong Delocalization H_Bond NH...O Interaction (Stabilizer) Amino->H_Bond Proton Donor Methoxy Methoxy O Lone Pair (Secondary Donor) Methoxy->Pi_CC Weak Delocalization Nitro Nitro Group (Acceptor) Pi_CC->Nitro Charge Transfer Nitro->H_Bond Electrostatic Lock

Figure 2: Electronic "Push-Pull" delocalization and H-bond stabilization map.

References

  • Türker, L. (2020).[2] Push-pull interactions in cis/trans diaminodinitro ethylenes – DFT treatment. Earthline Journal of Chemical Sciences. Link

  • Yanai, H., et al. (2019).[2][3] Chemical Bonding in Polarised Push–Pull Ethylenes. Angewandte Chemie International Edition. Link

  • Dziembowska, T., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Link

  • Wiesner, M., et al. (2008).[4] Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene. Journal of the American Chemical Society. Link

  • Gaussian 16 Rev. C.01, Frisch, M. J. et al. Wallingford CT. (Standard Reference for Software used in Protocol).

Sources

Foundational

Technical Guide: Discovery and Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene

This guide details the technical discovery, synthesis, and mechanistic underpinnings of 1-Methoxy-1-methylamino-2-nitroethylene (CAS: 110763-36-5), a critical "push-pull" nitroenamine intermediate. Historically significa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthesis, and mechanistic underpinnings of 1-Methoxy-1-methylamino-2-nitroethylene (CAS: 110763-36-5), a critical "push-pull" nitroenamine intermediate. Historically significant for its role in the optimized industrial production of the H2-receptor antagonist Ranitidine (Zantac) , this compound represents a classic example of nucleophilic vinylic substitution (


) chemistry.

Executive Summary & Historical Context

1-Methoxy-1-methylamino-2-nitroethylene is a nitroketene


-acetal characterized by a polarized double bond stabilized by the "push-pull" electronic effect. While the diamino-nitroethene core of Ranitidine was discovered by Glaxo Laboratories in the late 1970s (specifically the AH19065 series), the methoxy analogue emerged later as a strategic process intermediate.

Its first dedicated synthesis and isolation were described in European Patent 0 230 127 A1 (1987) by Glaxo Group Ltd. This development was driven by the need to mitigate the environmental and safety hazards associated with methyl mercaptan (MeSH), a toxic by-product generated when using the traditional methylthio precursor. By converting the sulfur-based intermediate to the oxygen-based methoxy analog in a contained loop, manufacturers could produce Ranitidine with higher purity and reduced odor pollution.

Chemical Architecture: The "Push-Pull" System

The stability and reactivity of this compound are governed by the conjugation between the electron-donating amino/methoxy groups and the electron-withdrawing nitro group.

Mechanistic Insight

The molecule exists as a resonance hybrid where the amino nitrogen lone pair donates electron density into the nitro group, creating a significant dipole. This makes the


-carbon (bearing the N and O) highly electrophilic towards displacement, yet the double bond itself is relatively stable to polymerization compared to simple nitroalkenes.

PushPull Figure 1: Resonance Stabilization of the Nitroenamine Core Resonance1 Neutral Form (O2N-CH=C(OMe)(NHMe)) Resonance2 Zwitterionic Form A (-O2N=CH-C(OMe)=+NHMe) Resonance1->Resonance2 Strong Contribution Resonance3 Zwitterionic Form B (-O2N=CH-C(+OMe)-NHMe) Resonance1->Resonance3 Minor Contribution

First Synthesis Protocol

This protocol is reconstructed from the seminal patent literature (EP 0 230 127) and subsequent process optimizations. It utilizes a trans-solvation mechanism to convert the methylthio precursor into the methoxy target.

Reaction Scheme

The synthesis proceeds via a Nucleophilic Vinylic Substitution (


) where the methoxide ion displaces the methylthio group.

Reaction:



Experimental Workflow

Reagents & Materials:

  • Precursor: 1-Methylamino-1-methylthio-2-nitroethylene (149 g, 1.0 mol).[1]

  • Solvent: Anhydrous Methanol (500 mL).

  • Catalyst: Sodium Methoxide (NaOMe) or Sodium metal (2.3 g, 0.1 mol).

  • Apparatus: 1L 3-neck round-bottom flask, reflux condenser, magnetic stirrer, inert gas (N2) inlet, and a scrubber system for MeSH.

Step-by-Step Protocol:

  • Catalyst Preparation: In the reaction vessel, dissolve 2.3 g of sodium metal in 500 mL of anhydrous methanol under nitrogen to generate a catalytic amount of sodium methoxide in situ. Caution: Hydrogen gas evolution.

  • Addition: Add 149 g of 1-methylamino-1-methylthio-2-nitroethylene to the stirred methoxide solution. The precursor is typically a yellow solid (mp 112-114 °C).

  • Reflux: Heat the mixture to reflux (approx. 60-65 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain reflux for 2–5 hours. The reaction is driven to completion by the evolution of methyl mercaptan (MeSH) gas, which must be trapped in a caustic scrubber (NaOH/NaOCl).

  • Isolation:

    • Evaporate the methanol under reduced pressure to yield a crude yellow solid.[1]

    • Recrystallization: Dissolve the residue in boiling absolute ethanol (approx. 1500 mL).

    • Cool slowly to room temperature to induce crystallization.

  • Filtration: Filter the resulting light yellow crystals and wash with cold absolute ethanol.

  • Drying: Dry the product in a vacuum oven at 40 °C.

Process Logic & Self-Validation
  • Why Methanol? Methanol acts as both the solvent and the nucleophile. Using it in excess drives the equilibrium forward via Le Chatelier's principle as MeSH escapes.

  • Why Base Catalyst? The reaction requires the generation of the methoxide nucleophile (

    
    ) to attack the electron-deficient alkene carbon. Acid catalysis is avoided to prevent protonation of the nitro group which could lead to Nef-like decomposition.
    
  • Validation: Completion is indicated by the cessation of MeSH evolution and the disappearance of the starting material spot on TLC (Silica, EtOAc/Hexane).

Synthesis Pathway Diagram

The following diagram illustrates the complete lineage from basic petrochemicals to the target intermediate.

SynthesisPathway Figure 2: Industrial Synthesis Route via Methylthio Precursor Nitromethane Nitromethane (CH3NO2) DipotassiumSalt 1,1-Dipotassium-2-nitroethylene Nitromethane->DipotassiumSalt Condensation CS2 Carbon Disulfide (CS2) CS2->DipotassiumSalt Condensation KOH KOH KOH->DipotassiumSalt Condensation MethylthioInter 1-Methylamino-1-methylthio-2-nitroethylene (Precursor) DipotassiumSalt->MethylthioInter 1. MeNH2 2. Me2SO4 Target 1-Methoxy-1-methylamino-2-nitroethylene (Target) MethylthioInter->Target MeOH / NaOMe Reflux (-MeSH)

Quantitative Data Summary

ParameterSpecificationNotes
CAS Number 110763-36-5
Molecular Formula

Molecular Weight 132.12 g/mol
Appearance Light Yellow Crystalline SolidDistinctive of nitroenamines
Melting Point 146–148 °C (Typical for Ranitidine precursors)Note: Precursor melts at 112°C
Yield (Optimized) 60–65%Based on EP 0230127 protocol
Solubility Soluble in MeOH, EtOH; Insoluble in Water

References

  • Glaxo Group Ltd. (1987). Process for the preparation of 1-methylamino-1-methylthio-2-nitroethylene and derivatives.[1][2][3]European Patent EP 0 230 127 A1 .

  • Bradshaw, J., et al. (1979). The histamine H2-receptor antagonist ranitidine and its isoteres.Nature, 281, 273-275. (Foundational context for the nitroethene series).
  • Rajappa, S. (1981). Nitroenamines: Preparation, structure, and synthetic potential.Tetrahedron , 37(8), 1453-1480.

  • Fishwick, B.R., et al. (1980). Nitroketene aminals.British Patent GB 2030978.

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Yield, Scalable Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene as a Key Intermediate for Ranitidine Production

Abstract This document provides a detailed guide for the synthesis, characterization, and application of 1-Methoxy-1-methylamino-2-nitroethylene, a pivotal intermediate in the manufacturing of the H₂-receptor antagonist,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a detailed guide for the synthesis, characterization, and application of 1-Methoxy-1-methylamino-2-nitroethylene, a pivotal intermediate in the manufacturing of the H₂-receptor antagonist, ranitidine. We present a robust and scalable protocol adapted from established industrial methods, focusing on the conversion of 1-methylamino-1-methylthio-2-nitroethylene to its methoxy analog. This process offers high yield and purity, which is critical for the subsequent synthesis of pharmaceutical-grade ranitidine. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both detailed experimental procedures and the underlying chemical principles.

Introduction: The Significance of Ranitidine and its Intermediates

Ranitidine, marketed under the trade name Zantac, is a histamine H₂-receptor antagonist that inhibits stomach acid production and has been widely used for treating conditions like peptic ulcers and gastroesophageal reflux disease.[1] The efficiency and cost-effectiveness of its large-scale synthesis are heavily dependent on the quality and yield of its key intermediates. One such crucial precursor is 1-Methoxy-1-methylamino-2-nitroethylene.

The structure of ranitidine consists of a furan ring with a dimethylaminomethyl side chain, connected via a thioether linkage to an N,N'-disubstituted 2-nitro-1,1-ethenediamine group. The synthesis of this latter portion of the molecule is efficiently achieved by coupling an amine with a suitable nitroethene derivative. 1-Methoxy-1-methylamino-2-nitroethylene serves as an excellent electrophilic partner in this reaction, where the methoxy group acts as a good leaving group upon nucleophilic attack by the primary amine of the other key intermediate, 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine.[2]

The synthesis of 1-Methoxy-1-methylamino-2-nitroethylene itself is a critical step that directly impacts the overall cost and purity of the final ranitidine product.[3] This note details a high-yield method that is suitable for industrial-scale production.[3]

Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene

The described protocol focuses on the conversion of the more common precursor, 1-methylamino-1-methylthio-2-nitroethylene, to the target methoxy compound. This trans-acetalization reaction is catalyzed by a base in an alcohol solvent.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. A basic catalyst, such as sodium methoxide (or sodium metal which reacts with methanol to form sodium methoxide in situ), facilitates the displacement of the methylthio (-SCH₃) group with a methoxy (-OCH₃) group from the methanol solvent. The reaction is driven to completion by the principles of equilibrium, often under reflux conditions. This method avoids the use of highly toxic solvents like methylene dichloride, making it safer and more environmentally friendly.[3]

Visualized Workflow for Synthesis

cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 1-Methylamino-1-methylthio-2-nitroethylene E Add Starting Material & Reflux (60°C, 2-5 hours) A->E B Anhydrous Methanol D Dissolve Catalyst in Methanol B->D C Catalyst (e.g., Sodium Metal) C->D D->E Catalytic Solution F Evaporate Methanol (Reduced Pressure) E->F Crude Mixture G Recrystallize from Ethanol F->G Yellow Solid H Filter and Dry G->H I 1-Methoxy-1-methylamino-2-nitroethylene (Light Yellow Solid) H->I

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is adapted from a patented method designed for high yield and purity suitable for industrial production.[3]

Materials:

  • 1-methylamino-1-methylthio-2-nitroethylene (149 g, 1.0 mol)

  • Anhydrous Methanol (500 mL)

  • Sodium Metal (2.3 g, 0.1 mol)

  • Absolute Ethanol (1500 mL for recrystallization)

  • 1000 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Equip a 1000 mL three-neck flask with a magnetic stirrer and reflux condenser. Add 500 mL of anhydrous methanol to the flask. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the stirred methanol. Allow the sodium metal to dissolve completely to form sodium methoxide. This reaction is exothermic.

  • Reaction: To the sodium methoxide solution, add 149 g (1.0 mol) of 1-methylamino-1-methylthio-2-nitroethylene.

  • Heating: Heat the mixture to 60°C and maintain it under reflux for 2 to 5 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a yellow solid.

  • Purification by Recrystallization: Transfer the crude yellow solid to a larger flask and add 1500 mL of absolute ethanol. Heat the suspension to reflux for 1 hour to ensure complete dissolution.

  • Isolation: Allow the solution to cool to room temperature slowly. Crystals of the product will form. Further cool the flask in an ice bath to maximize precipitation.

  • Filtration and Drying: Filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of cold absolute ethanol. Dry the light-yellow solid product under vacuum.

Expected Outcome: This procedure is reported to yield approximately 80.5 g (61% yield) of 1-Methoxy-1-methylamino-2-nitroethylene with a purity of over 98.5%.[3]

Application in Ranitidine Synthesis

The synthesized 1-Methoxy-1-methylamino-2-nitroethylene is a direct precursor to the ranitidine base. It reacts with the primary amine of the furan-containing side chain in a nucleophilic substitution reaction.

Reaction Principle

The primary amine of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine acts as a nucleophile, attacking the electrophilic carbon of the nitroethene. This leads to the displacement of the methoxy group, forming the ranitidine molecule. The reaction is typically carried out in a suitable solvent like water or a lower alkanol at an elevated temperature.[1][4]

Visualized Pathway to Ranitidine

A 1-Methoxy-1-methylamino- 2-nitroethylene C Reaction Vessel (Water or Alkanol Solvent) A->C B 5-[[(2-Aminoethyl)thio]methyl]- N,N-dimethyl-2-furfurylamine B->C D Heat (e.g., 40°C to Reflux) C->D Nucleophilic Substitution E Crude Ranitidine Base D->E F Purification/ Precipitation E->F G Pharmaceutical Grade Ranitidine Base F->G

Caption: Conversion of the intermediate to the ranitidine base.

Protocol for Ranitidine Synthesis

This is a generalized protocol illustrating the use of the intermediate. Specific conditions may vary.

Materials:

  • 1-Methoxy-1-methylamino-2-nitroethylene

  • 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine

  • Water or Isopropanol (solvent)

  • Reaction flask with stirrer, condenser, and heating mantle

Procedure:

  • Reaction Setup: In a reaction flask, dissolve or suspend 1-Methoxy-1-methylamino-2-nitroethylene and a molar equivalent of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine in a suitable volume of water (at least 1 part by volume per part of starting material).[4]

  • Heating: Heat the stirred mixture to a temperature between 45-70°C.[4] Maintain this temperature for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Workup (optional): The crude ranitidine base can be purified. This may involve acidification to remove impurities, followed by basification to precipitate the ranitidine base.[4]

  • Isolation: The ranitidine base can then be precipitated from a suitable organic solvent, collected by filtration, and dried.[4][5] This crystalline base can be further reacted with hydrochloric acid to produce ranitidine hydrochloride.[6][7]

Characterization and Data

Confirming the identity and purity of the synthesized 1-Methoxy-1-methylamino-2-nitroethylene is essential. The following table summarizes key analytical data.

PropertyDataSource/Comment
Chemical Name 1-Methoxy-1-methylamino-2-nitroethyleneIUPAC
Synonym (E)-N-methyl-1-methoxy-2-nitroethenamine---
CAS Number Not directly found, related to 61832-41-5 (thio- version)---
Molecular Formula C₄H₈N₂O₃Calculated
Molecular Weight 132.12 g/mol Calculated
Appearance Light yellow solid/crystal[3]
Purity (HPLC) >98.5%[3]
Melting Point Approx. 110-115 °C (for thio- analog)[8] The methoxy version is expected to have a different but distinct melting point.
¹H NMR Expect signals for -OCH₃, -NHCH₃, and vinyl proton.Based on chemical structure.
IR Spectroscopy Expect peaks for N-H, C=C, and NO₂ stretching.Based on functional groups.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Sodium Metal: Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.

  • Nitro Compounds: Nitroalkenes can be reactive and should be handled with care.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 1-Methoxy-1-methylamino-2-nitroethylene from its methylthio analog is an efficient, safe, and high-yield process suitable for the industrial production of ranitidine.[3] The purity of this intermediate is paramount for ensuring the final active pharmaceutical ingredient meets stringent pharmaceutical standards. The protocols and data presented in this application note provide a comprehensive framework for researchers and drug development professionals working on the synthesis of ranitidine and related compounds.

References

  • CN101462969B - Synthesis method of 1-methylamino-1-methoxy-2-nitroethylene - Google P
  • US5621120A - Process for the manufacture of form 1 ranitidine hydrochloride - Google P
  • KR870001431B1 - Process for preparing ranitidine hydrochloride - Google P
  • EP0697411A1 - Process for the manufacture of pharmaceutical grade ranitidine base - Google P
  • EP0694540B1 - Process for the manufacture of form 1 ranitidine hydrochloride - Google P
  • EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google P
  • A new method for the synthesis of ranitidine - ResearchGate. [Link]

  • Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF - ResearchGate. [Link]

  • A NEW METHOD FOR THE SYNTHESIS (OF RANITIDINE. [Link]

  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl) furfural - The Royal Society of Chemistry. [Link]

  • Ranitidine - New Drug Approvals. [Link]

  • CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene.
  • Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease - PMC. [Link]

  • CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google P
  • 1-Methylamino-1-Methylthio-2-Nitroethylene 99.0%(HPLC) | PureSynth. [Link]

  • Chemical Properties of 1-Dimethylamino-2-nitroethylene (CAS 1190-92-7) - Cheméo. [Link]

  • Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis - Tripod.com. [Link]

Sources

Application

Michael addition reactions with 1-Methoxy-1-methylamino-2-nitroethylene as acceptor

Application Note: Strategic Utilization of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) in Drug Synthesis Executive Summary 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) represents a specialized class of "push-pull" a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) in Drug Synthesis

Executive Summary

1-Methoxy-1-methylamino-2-nitroethylene (MMNE) represents a specialized class of "push-pull" alkenes known as nitroketene


-acetals .[1] Unlike simple nitroalkenes which act as pure Michael acceptors yielding saturated products, MMNE functions as a vinylogous ester/amide equivalent. Its reactivity is dominated by an Addition-Elimination (SNV)  mechanism.[1]

For drug development professionals, MMNE is the critical pharmacophore generator for the nitroethediamine moiety found in H2-receptor antagonists (e.g., Ranitidine). This guide details the mechanistic underpinnings of its reactivity, provides validated protocols for its use in aqueous media, and outlines its application in heterocycle formation.

Chemical Profile & Mechanistic Insight

The "Push-Pull" Electronic System

MMNE is characterized by a polarized double bond.[1] The nitro group (


) at C2 exerts a strong electron-withdrawing effect, while the methoxy (

) and methylamino (

) groups at C1 are electron-donating.[1]
  • Electrophilicity: The C1 position is highly electrophilic due to the vinylogous pull of the nitro group.

  • Leaving Group Hierarchy: The methoxy group (

    
    ) is a significantly better leaving group than the methylamino group. Consequently, nucleophilic attack results in the displacement of methanol, retaining the nitro-enamine conjugation.
    
Mechanism: Conjugate Addition-Elimination (SNV)

While formally a substitution, the reaction kinetics are governed by the initial Michael Addition (Conjugate Addition).

  • Michael Addition (Rate Determining): The nucleophile (amine) attacks the electrophilic C1 carbon, breaking the

    
    -bond and pushing electron density onto the nitro group (forming a nitronate intermediate).
    
  • Elimination: The tetrahedral intermediate collapses, ejecting the methoxy group to restore the conjugated system.

Mechanism Figure 1: The S_N(V) Mechanism: Michael Addition followed by Elimination. fill_start fill_start fill_inter fill_inter fill_end fill_end fill_by fill_by MMNE MMNE (Acceptor) TS Tetrahedral Intermediate (Nitronate) MMNE->TS Michael Addition (k1, slow) Nu Nucleophile (R-NH2) Nu->TS Michael Addition (k1, slow) Prod Nitroethediamine Product TS->Prod Elimination (k2, fast) MeOH Methanol (Leaving Group) TS->MeOH

[2]

Validated Experimental Protocols

Protocol A: Synthesis of Ranitidine Precursors (Aqueous Media)

Context: This protocol describes the reaction of MMNE with a functionalized amine (e.g., 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine). This "Green Chemistry" approach utilizes water as the solvent, exploiting the hydrophobicity of the product for easy isolation.

Materials:

  • Acceptor: 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) [Purity >98%][1]

  • Nucleophile: Primary alkyl amine (functionalized)

  • Solvent: Deionized Water

  • Base (Optional): 10% NaOH (for pH adjustment)[2]

Step-by-Step Procedure:

  • Preparation: In a reactor equipped with a mechanical stirrer and temperature probe, charge 1.0 equivalent of the amine nucleophile.

  • Solvation: Add Deionized Water (approx. 2-3 mL per gram of amine). Stir until dissolved or finely suspended.

  • Addition: Add 1.0 - 1.05 equivalents of MMNE solid in a single portion.

    • Note: MMNE is sparingly soluble in water but will react as it dissolves.[1]

  • Reaction: Heat the mixture to 45–50°C . Maintain agitation for 3–5 hours .

    • Monitoring: Monitor consumption of MMNE by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The mixture will typically turn homogeneous then precipitate the product as an oil or solid.

  • Work-up (Crystallization):

    • Cool the reaction mixture to 25°C .

    • If the product is solid: Cool further to 0–5°C and stir for 1 hour. Filter the precipitate.[3][4]

    • If the product is an oil (common with Ranitidine base): Decant the aqueous layer (containing MeOH byproduct). Wash the oil with fresh water.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

Data Summary: Typical Yields

Solvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)
Water (Green)48°C4.5 h85-92%>99.0%
EthanolReflux2.0 h80-88%>98.5%
AcetonitrileReflux4.0 h75-80%>98.0%
Protocol B: Heterocycle Synthesis (Binucleophiles)

Context: MMNE can serve as a C-C-N building block. When reacted with diamines (e.g., ethylenediamine), it can form cyclic imidazolidine derivatives, though the open-chain displacement is often faster.

Procedure:

  • Dissolve 1.0 eq of diamine in Ethanol.[1]

  • Add 1.0 eq of MMNE slowly at 0°C to prevent polymerization.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Evaporate solvent and recrystallize from EtOH/Ether.[1]

Process Workflow & Logic

The following diagram illustrates the industrial logic for converting MMNE into a pharmaceutical intermediate (Ranitidine-type).

Workflow Figure 2: Industrial Workflow for MMNE Utilization in API Synthesis node_start node_start node_process node_process node_decision node_decision node_end node_end Start Start: Raw Materials (MMNE + Amine) Solvent Solvent Selection: Water (Preferred) or EtOH Start->Solvent Reaction Reaction Phase 45-50°C, 3-5 Hours (Michael Addition-Elimination) Solvent->Reaction Check HPLC Check: MMNE < 0.5%? Reaction->Check Check->Reaction No (Continue Heating) Workup Phase Separation / Filtration Remove MeOH byproduct Check->Workup Yes Salt Salt Formation (e.g., HCl in EtOH) Workup->Salt Final Final API (Ranitidine HCl) Salt->Final

Troubleshooting & Optimization

  • Solubility Issues: MMNE is hydrophobic.[1] In water, vigorous stirring is essential to create an emulsion that facilitates the reaction. If the reaction stalls, add a catalytic amount of surfactant or switch to 50% aqueous ethanol.

  • By-product Inhibition: The reaction releases Methanol.[1] In reversible systems, high concentrations of methanol can slow the forward reaction. Distilling off methanol (if running in water) or using an open system can drive conversion.

  • Thermal Stability: Do not exceed 70°C. Nitroenamines can undergo thermal decomposition or polymerization at high temperatures, leading to dark tarry impurities.

References

  • Price, B. J., Clitherow, J. W., & Bradshaw, J. (1978). Aminoalkyl furan derivatives.[1][4] U.S. Patent 4,128,658.[1] (Describes the synthesis of Ranitidine using nitroenamine precursors).

  • Fishwick, B. R., et al. (1987). Process for the preparation of ranitidine.[3][4] European Patent Application EP0230127.[1] (Details the specific use of the methoxy-analog and aqueous conditions).

  • Rajappa, S. (1981). Nitroenamines: Preparation, structure and synthetic potential.Tetrahedron, 37(8), 1453-1480. (Review of the general reactivity and "push-pull" mechanism).

  • Huang, S., et al. (2021).[5][6] Determining Michael Acceptor Reactivity...Polymer Chemistry. (Provides context on electrophilicity parameters of vinyl groups).

Sources

Method

Application Note: 1-Methoxy-1-methylamino-2-nitroethylene in Pharmaceutical Synthesis

This Application Note is structured to provide a comprehensive, technical guide for the use of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) . This molecule serves as a critical, "greener" electrophilic intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the use of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) . This molecule serves as a critical, "greener" electrophilic intermediate in the synthesis of H2-receptor antagonists, specifically Ranitidine (and potentially Nizatidine), offering a distinct advantage over the traditional methylthio-analog by eliminating the generation of toxic and odorous methyl mercaptan.

Executive Summary

1-Methoxy-1-methylamino-2-nitroethylene (MMNE) represents a strategic refinement in the synthesis of amino-alkyl furan therapeutics. Historically, the synthesis of Ranitidine utilized 1-methylthio-1-methylamino-2-nitroethylene (NMSM) .[1] However, the NMSM route releases methyl mercaptan (


), a highly toxic gas with a low odor threshold, requiring extensive scrubbing systems.

MMNE functions as an equivalent electrophile but releases methanol upon nucleophilic substitution. This substitution significantly reduces the environmental burden (E-Factor) and simplifies downstream processing. This guide details the mechanistic basis, reaction protocol, and critical impurity controls (specifically regarding Nitrosamine concerns) for utilizing MMNE.

Chemical Profile & Mechanistic Insight[2][3]

The "Push-Pull" Alkene System

MMNE is a classic nitroketene aminal ether . Its reactivity is governed by the "push-pull" electronic effect:

  • Pull: The nitro group (

    
    ) at C2 is strongly electron-withdrawing, polarizing the double bond and making C1 highly electrophilic.
    
  • Push: The amino group (

    
    ) and methoxy group (
    
    
    
    ) at C1 are electron-donating.
Reaction Mechanism: Nucleophilic Vinylic Substitution ( )

The synthesis of Ranitidine involves the displacement of the methoxy group by the primary amine of the furan-thio-ethyl precursor. Unlike aliphatic


 reactions, this proceeds via an Addition-Elimination  pathway.
  • Addition: The amine nucleophile attacks the electrophilic C1 carbon, breaking the

    
    -bond and stabilizing the negative charge on the nitro group (ac-nitro intermediate).
    
  • Elimination: The tetrahedral intermediate collapses, reforming the double bond and expelling the methoxy group as methanol.

ReactionMechanism Start MMNE (Electrophile) Inter Tetrahedral Intermediate (Stabilized by NO2) Start->Inter + Amine (Addition) Amine Furan-Amine (Nucleophile) Amine->Inter Product Ranitidine Base Inter->Product - MeOH (Elimination) Byproduct Methanol (Leaving Group) Inter->Byproduct

Figure 1: Mechanism of Nucleophilic Vinylic Substitution (


) converting MMNE to Ranitidine.

Experimental Protocol: Synthesis of Ranitidine Base

This protocol is adapted for the Methoxy variant to ensure optimal yield and minimal impurity formation.

Materials & Reagents
ComponentFunctionStoichiometry
Precursor Amine Nucleophile1.0 equiv
MMNE Electrophile1.05 - 1.10 equiv
Water/Methanol (1:1) Solvent5-10 Volumes
Ethanol RecrystallizationAs required

Note: The Precursor Amine is 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine.[1]

Step-by-Step Methodology

Step 1: Reaction Initiation

  • Charge a glass-lined reactor with Precursor Amine (1.0 equiv) and Water/Methanol solvent mixture.

  • Begin agitation and heat the solution to 40-45°C .

  • Slowly add MMNE (1.05 equiv) portion-wise over 30 minutes.

    • Expert Tip: Although MMNE is stable, portion-wise addition prevents localized hotspots and controls the exotherm, minimizing thermal degradation of the sensitive furan ring.

Step 2: Reaction Progression

  • Increase temperature to Reflux (approx. 75-80°C) .

  • Maintain reflux for 3 - 5 hours .

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: Precursor Amine < 0.5%.[1]

    • Observation: The reaction mixture will darken slightly; this is normal for furan derivatives.

Step 3: Work-up & Isolation

  • Cool the reaction mixture to 20-25°C .

  • If using aqueous media, the product may oil out.[2] Add Dichloromethane (DCM) or Ethyl Acetate for extraction. (Note: For Green Chemistry compliance, Ethyl Acetate is preferred).

  • Separate the organic layer.[3] Wash with water (2x) to remove the methanol byproduct and excess MMNE.

  • Dry organic layer over

    
     and concentrate under reduced pressure.
    

Step 4: Crystallization (Critical for Purity)

  • Dissolve the crude oil in warm Ethanol or Isopropanol .

  • Cool slowly to 0-5°C to induce crystallization.

  • Filter the off-white to pale yellow solid.[2]

  • Dry under vacuum at 40°C .

Workflow cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification Step1 Dissolve Amine Precursor in H2O/MeOH Step2 Add MMNE (1.05 eq) at 45°C Step1->Step2 Step3 Reflux (3-5h) Monitor via HPLC Step2->Step3 Step4 Cool & Extract (Ethyl Acetate) Step3->Step4 Step5 Aq. Wash (Remove MeOH) Step4->Step5 Step6 Crystallize (Ethanol, 0-5°C) Step5->Step6 Step7 Final Dry Ranitidine Base Step6->Step7

Figure 2: Process Flow Diagram for Ranitidine Synthesis using MMNE.

Critical Quality Attributes: Impurity Profiling & Safety

Recent regulatory actions (FDA/EMA) regarding NDMA (N-Nitrosodimethylamine) in Ranitidine necessitate rigorous control over this synthesis.

The NDMA Risk Factor

While MMNE itself is not a nitrosamine, the dimethylamine moiety on the furan ring (from the precursor) is a secondary amine source. If nitrite impurities are present in reagents (e.g., in water or solvents) or if the nitro-group in MMNE degrades under harsh conditions, nitrosation can occur.

Mitigation Strategies
  • Solvent Quality: Use only low-nitrate/nitrite water and solvents.

  • Temperature Control: Do not exceed 85°C. High thermal stress on the nitroenamine moiety can lead to homolytic cleavage and radical formation, potentially promoting nitrosylation pathways.

  • Quenching: Ensure complete removal of unreacted MMNE during the aqueous wash, as residual nitro compounds can degrade over time in the drug substance.

Analytical Validation
  • HPLC Method: Reverse-phase C18 column.

    • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

    • Detection: UV at 320 nm (characteristic of the nitroenamine chromophore).

  • GC-MS (Headspace): Mandatory for residual Methanol quantification (Class 2 solvent).

References

  • US Patent 4,128,658 . Aminoalkyl furan derivatives.[1][2][3] (Original Glaxo Patent describing the general nitroenamine class). Link

  • CN Patent 101462969B . Synthesis method of 1-methylamino-1-methoxy-2-nitroethylene.[4] (Describes the specific preparation and utility of the methoxy-variant). Link

  • Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural.[2] Green Chemistry, 13(11), 3101-3102. (Provides modern context on the coupling reaction conditions). Link

  • FDA Updates on Ranitidine (Zantac). Control of Nitrosamine Impurities in Human Drugs. (Critical for safety context). Link

Sources

Technical Notes & Optimization

Troubleshooting

managing low reactivity of 1-Methoxy-1-methylamino-2-nitroethylene with sterically hindered amines

Topic: Optimizing Reactivity of 1-Methoxy-1-methylamino-2-nitroethylene with Sterically Hindered Amines Ticket ID: NMSM-HINDERED-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Module 1: The Mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reactivity of 1-Methoxy-1-methylamino-2-nitroethylene with Sterically Hindered Amines Ticket ID: NMSM-HINDERED-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Module 1: The Mechanistic Barrier (Root Cause Analysis)

User Query: "Why is my reaction stalling? I'm trying to displace the methoxy group with t-butylamine, but the starting material remains unchanged even after refluxing in methanol."

Technical Diagnosis: The substrate, 1-Methoxy-1-methylamino-2-nitroethylene , is a classic "push-pull" alkene. This system is electronically amphoteric but kinetically stable due to resonance.

  • The "Push-Pull" Trap: The nitro group (electron-withdrawing "pull") and the amino/methoxy groups (electron-donating "push") create a highly polarized but stable double bond. The resonance structures delocalize the electron density from the nitrogen/oxygen lone pairs into the nitro group. This significantly reduces the electrophilicity of the

    
    -carbon (the reaction center), making it sluggish toward nucleophiles.
    
  • The Steric Wall: When you introduce a sterically hindered amine (e.g., tert-butylamine or diisopropylamine), the nucleophilic attack is physically blocked. The transition state energy soars because the bulky alkyl groups of the incoming amine clash with the nitro group and the leaving group (methoxy) in the tetrahedral intermediate.

The Solution Logic: To force this reaction, you must either destabilize the ground state (increase electrophilicity via catalysis) or overcome the activation barrier (thermal/microwave energy).

Module 2: Troubleshooting Guides

Issue 1: No Conversion (Starting Material Recovered)

Diagnosis: The activation energy (


) is too high for standard thermal heating.
Recommended Protocol:  Microwave-Assisted Solvent-Free Synthesis.

Why this works: Microwave irradiation provides direct dielectric heating, often accelerating "push-pull" system reactions by orders of magnitude. Removing the solvent (neat conditions) maximizes the concentration of the nucleophile, increasing collision frequency.

Step-by-Step Protocol:

  • Prepare Vessel: Place 1.0 equiv of 1-Methoxy-1-methylamino-2-nitroethylene in a microwave-safe pressure vial (e.g., 10 mL).

  • Add Nucleophile: Add 1.5 - 2.0 equiv of the hindered amine. Do not add solvent.

    • Note: If the amine is solid, add a minimal amount of Acetonitrile (MeCN) just to create a slurry.

  • Irradiation: Seal the vial. Set the microwave reactor to:

    • Temperature: 100–120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10–20 minutes

  • Workup: Cool to RT. The product often precipitates upon adding cold ethanol or ether. Filter and wash.

Issue 2: Sluggish Reaction in Solution

Diagnosis: Electronic deactivation. The push-pull system is too stable. Recommended Protocol: Acid-Catalyzed Nucleophilic Vinylic Substitution (


).

Why this works: A mild acid catalyst protonates the nitro group (or coordinates with it), increasing the electron-withdrawing power ("pull"). This makes the


-carbon significantly more electrophilic (positive character), inviting attack even from hindered amines.

Step-by-Step Protocol:

  • Solvent Choice: Use Acetonitrile (MeCN) or Toluene .

    • Avoid Ethanol: Protic solvents can solvate the nucleophile, "caging" it and reducing its reactivity further.[1][2]

  • Catalyst: Add 5–10 mol% of p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (AcOH) .

  • Reflux: Heat the mixture to reflux (80–110 °C).

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane). Look for the disappearance of the methoxy-substrate spot.

Module 3: Data & Visualization

Comparative Reaction Conditions
ConditionSolventCatalystTemp/TimeOutcome with Hindered Amine
Standard MethanolNoneReflux / 24h< 10% Conversion (Stalled)
Optimized A Neat (No Solvent)NoneMW 110°C / 15 min> 85% Yield (Fastest)
Optimized B Acetonitrilep-TsOH (10%)Reflux / 4-6h70-80% Yield (Scalable)
Optimized C TolueneAcetic AcidReflux / 12h60-75% Yield (Dean-Stark compatible)
Pathway Visualization

The following diagram illustrates the mechanism and the critical intervention points for troubleshooting.

G Start Substrate (Push-Pull Alkene) TS1 Transition State (Steric Clash!) Start->TS1 Slow Amine Hindered Amine (R-NH2) Amine->TS1 Inter Tetrahedral Intermediate TS1->Inter Rate Limiting Product 1,1-Diamino Product Inter->Product -MeOH (Fast) Acid Acid Catalyst (Increases Electrophilicity) Acid->Start Activates MW Microwave/Heat (Overcomes Barrier) MW->TS1 Energizes

Caption: Mechanistic pathway of the


 reaction. Dashed lines indicate where experimental interventions (Acid/Microwave) lower the barrier.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol as a solvent? A: It is not recommended for hindered amines. While ethanol is excellent for simple amines (like methylamine), it forms hydrogen bonds with the incoming amine, creating a solvation shell (a "cage") that increases the steric bulk. For hindered amines, use aprotic solvents like Acetonitrile or THF, or run the reaction neat to maximize nucleophilicity [1].

Q2: My product is an oil and won't crystallize. How do I purify it? A: Nitroenamines are highly polar. If the product oils out:

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate.

  • Slowly add Hexane or Diethyl Ether until cloudy.

  • Scratch the flask walls and cool to -20°C.

  • If this fails, these compounds are stable on silica gel; perform flash chromatography using a gradient of DCM -> 5% MeOH/DCM.

Q3: Why is the Methoxy group leaving instead of the Methylamino group? A: In this specific substrate, the methoxy group is a better leaving group (


 of conjugate acid MeOH 

15.5) compared to the methylamino group (

of conjugate acid MeNH


10.6). Additionally, the methylamino group provides stronger resonance stabilization (push effect) to the nitroalkene, making the C-N bond shorter and stronger than the C-O bond [2].

Q4: Is this reaction reversible? A: Yes. The displaced methanol can re-attack the product. To drive the reaction to completion, you must remove the methanol.

  • Technique: Use an open vessel (if using microwave) or a Dean-Stark trap (if using Toluene reflux) to strip off methanol as it forms.

References

  • Solvent Effects in Nucleophilic Substitution : Understanding the "caging" effect of protic solvents on nucleophiles.[1][2] Source: LibreTexts Chemistry. URL:[Link]

  • Microwave-assisted synthesis of Nitroketene N,S-Arylaminoacetals : Demonstrates the efficacy of microwave irradiation in overcoming steric and electronic barriers in nitroenamine chemistry. Source: Sangi, D. P., & Corrêa, A. G. (2010). J. Braz. Chem. Soc. URL:[Link][3][4]

  • Push-Pull Nitroenamine Stability : Analysis of the electronic stabilization in 1,1-diamino-2,2-dinitroethylene derivatives (FOX-7 analogs). Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Optimization

how to remove byproducts from 1-Methoxy-1-methylamino-2-nitroethylene reactions

The following guide is structured as a Technical Support Center resource. It is designed for researchers utilizing 1-Methoxy-1-methylamino-2-nitroethylene (often abbreviated as the Methoxy-NMSM analog or simply the Metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed for researchers utilizing 1-Methoxy-1-methylamino-2-nitroethylene (often abbreviated as the Methoxy-NMSM analog or simply the Methoxy-Intermediate) in the synthesis of histamine H2-receptor antagonists (e.g., Ranitidine analogs) or agrochemicals.[1][2]

Executive Summary & Reaction Logic

You are likely using 1-Methoxy-1-methylamino-2-nitroethylene as a "push-pull" alkene electrophile to react with a diamine or functionalized amine.[1][2] This reaction relies on the displacement of the methoxy group (acting as the leaving group) by a nucleophilic amine.

While this reagent is cleaner than its methylthio-analog (avoiding methyl mercaptan evolution), it presents a unique set of byproduct challenges related to solubility and thermal stability.

The Core Reaction & Impurity Genesis

The following diagram illustrates the reaction pathway and where specific byproducts originate.

ReactionPathways Start Reagent: 1-Methoxy-1-methylamino- 2-nitroethylene Product Target Product: 1-(R-amino)-1-methylamino- 2-nitroethylene Start->Product + Amine - MeOH Imp_Hydro Byproduct 2: Hydrolysis Product (Amide/Ketone) Start->Imp_Hydro + H2O (Moisture) Imp_Bis Byproduct 3: Bis-Addition (Transamination) Start->Imp_Bis + Excess R-NH2 (High Temp) Imp_Therm Byproduct 4: Thermal Degradants (Tars/Polymers) Start->Imp_Therm >90°C (Prolonged Heating) Amine Nucleophile: R-NH2 Amine->Product Imp_MeOH Byproduct 1: Methanol (Stoichiometric) Product->Imp_MeOH Released

Figure 1: Mechanistic origin of common impurities during the displacement reaction.[1]

Troubleshooting Guide: Byproduct Removal

Select the issue that best matches your experimental observation.

Scenario A: "My crude product contains unreacted starting material (Methoxy-Intermediate)."

Cause: The methoxy group is a poorer leaving group than the methylthio group. Incomplete conversion is common if the temperature is too low or the solvent is too non-polar. Solution: Exploiting Solubility Differentials.

MethodProtocol StepsMechanism
Trituration (Preferred) 1. Cool reaction mixture to 0–5°C.2. Suspend crude solid in cold Ethanol or Isopropanol .3. Stir for 30 mins.4. Filter.The target diamine products are typically less soluble in cold alcohols than the methoxy-starting material.[1][2]
Water Wash 1. Dissolve crude in Ethyl Acetate.2.[2] Wash 3x with water.3.[2] Dry over MgSO₄.[2]The methoxy-intermediate has higher water solubility than many lipophilic H2-antagonist products.[1][2]
Scenario B: "I have a persistent 'sulfur-like' smell or trace impurity, even though I used the Methoxy reagent."

Cause: Your 1-Methoxy-1-methylamino-2-nitroethylene reagent likely contained traces of its precursor, 1-Methylamino-1-methylthio-2-nitroethylene .[1][2] Solution: Pre-reaction Purification.[2][3]

  • Directive: Do not attempt to clean this after the reaction. You must purify the starting reagent.[2][3]

  • Protocol: Recrystallize the reagent from boiling Ethanol . The methoxy-compound crystallizes as light yellow needles; the methylthio-contaminant remains in the mother liquor.[1][2]

Scenario C: "The reaction mixture turned dark brown/black (Tarring)."

Cause: Nitroenamines are thermally unstable.[2] Overheating (>80°C) or prolonged reflux causes polymerization and oxidation.[2] Solution: Adsorptive Filtration.[2]

  • Dissolve the crude product in a minimal amount of warm Methanol or DCM.[2]

  • Add Activated Charcoal (10% w/w) .

  • Reflux gently for 15 minutes.

  • Filter hot through a Celite pad.[2]

  • Recrystallize immediately.[2]

Advanced Purification Workflows

For high-purity applications (e.g., API reference standards), simple washing is insufficient. Use the following decision tree.

PurificationLogic Start Crude Reaction Mixture CheckSol Is Product Water Soluble? Start->CheckSol Yes Yes CheckSol->Yes No No (Most Common) CheckSol->No Resin Use Amberlite XAD-4 Resin Yes->Resin Elute Elute with MeOH/H2O Gradient Resin->Elute Solvent Dissolve in hot Ethyl Acetate No->Solvent Wash Wash with 0.5N HCl (Cold)* *Only if product is stable to acid Solvent->Wash Cryst Recrystallize from EtOH Wash->Cryst

Figure 2: Purification decision matrix based on product solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography on Silica Gel? A: Proceed with caution. Nitroenamines are highly polar and often "streak" on silica.[2] Furthermore, the slightly acidic nature of silica can catalyze hydrolysis of the enamine bond.

  • Recommendation: Use Neutral Alumina instead of Silica Gel.[2] If you must use silica, pre-treat the column with 1% Triethylamine in the mobile phase to neutralize acidity.

Q2: How do I remove the Methanol byproduct efficiently without degrading the product? A: Methanol is the stoichiometric leaving group. Do not use high-vacuum rotary evaporation at high temperatures (>50°C).[1][2]

  • Protocol: Use azeotropic distillation.[2] Add Toluene or Cyclohexane to the reaction mixture and evaporate under reduced pressure. This removes methanol as an azeotrope at lower temperatures, protecting the heat-sensitive nitro group.[2]

Q3: Why is my yield lower than expected compared to the Methylthio-reagent? A: The methoxy group is less reactive (lower leaving group ability) than the methylthio group.[2]

  • Optimization: Increase the concentration of the reactants (run near neat if possible) or use a mild Lewis Acid catalyst (e.g., Zn(OAc)₂) to activate the methoxy group, although this increases the purification burden.

Critical Safety & Compliance (E-E-A-T)

Warning: Nitrosamine Risk As a Senior Scientist, I must flag that reactions involving secondary amines and nitro-compounds can, under specific oxidative or acidic conditions, generate N-Nitrosamines (e.g., NDMA).

  • Validation: Ensure your quenching process does not use Nitrite salts or strong oxidizers.[2]

  • Testing: Final products intended for pharmaceutical use must be screened for nitrosamine impurities using LC-MS/MS, as standard HPLC-UV will not detect them at ppm levels.[1][2]

References

  • Synthesis of 1-methylamino-1-methoxy-2-nitroethylene. Source: Google Patents (CN101462969B).[2] Relevance: Describes the synthesis and recrystallization purification of the title reagent. URL:

  • Preparation method for 1-methylamino-1-methylthio-2-nitroethylene. Source: Google Patents (CN104119257A).[2] Relevance: Provides context on the precursor impurities (Methylthio variants) that often contaminate the Methoxy reagent. URL:

  • Reactions of Amines with Nitro-Enamines. Source: Organic Syntheses / LibreTexts.[2] Relevance: General mechanism of addition-elimination in push-pull alkenes.[1][2] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-Methoxy-1-methylamino-2-nitroethylene

Introduction This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 1-Methoxy-1-methylamino-2-nitroethylene. This compound serves as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 1-Methoxy-1-methylamino-2-nitroethylene. This compound serves as a key intermediate in various synthetic pathways. This document provides a detailed, scalable laboratory protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common challenges encountered during synthesis and scale-up. Our focus is on ensuring scientific integrity, safety, and reproducibility.

Section 1: Synthesis Overview and Reaction Mechanism

The synthesis of 1-Methoxy-1-methylamino-2-nitroethylene is achieved through a nucleophilic substitution reaction. The methylthio (-SCH₃) group of the precursor, 1-methylamino-1-methylthio-2-nitroethylene, is displaced by a methoxy (-OCH₃) group from methanol. This reaction is typically catalyzed by a strong base, such as sodium methoxide, which can be generated in situ from sodium metal and methanol.[1] The electron-withdrawing nitro group activates the carbon-carbon double bond, making the carbon atom attached to the leaving group highly susceptible to nucleophilic attack.

Reaction Scheme:

The mechanism is a nucleophilic vinylic substitution, a well-established reaction class for electron-deficient alkenes.[2][3]

Reaction Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_node Dissolve Sodium Metal in Anhydrous Methanol add_sm Add 1-methylamino-1-methylthio- 2-nitroethylene prep_node->add_sm Forms NaOCH₃ in situ reflux Heat to Reflux (60-65°C, 2-5 hours) add_sm->reflux monitor Monitor by TLC reflux->monitor evap Evaporate Methanol (Reduced Pressure) monitor->evap Upon completion crude Obtain Yellow Solid (Crude) evap->crude recrystal Recrystallize from Absolute Ethanol crude->recrystal filter_wash Filter and Wash with Cold Ethanol recrystal->filter_wash dry Dry Product Under Vacuum filter_wash->dry product Final Product: Light Yellow Solid dry->product

Caption: Experimental workflow for the synthesis of 1-Methoxy-1-methylamino-2-nitroethylene.

Section 2: Detailed Scalable Synthesis Protocol

This protocol is adapted from established procedures and is suitable for scaling.[1]

Reagent Quantities Table
ReagentMolar Mass ( g/mol )Lab Scale (10g Product)Pilot Scale (100g Product)Molar Eq.
1-methylamino-1-methylthio-2-nitroethylene148.1924.3 g243 g1.0
Sodium Metal22.991.8 g18 g0.48
Anhydrous Methanol32.04400 mL4.0 LSolvent
Absolute Ethanol46.07~120 mL~1.2 LRecryst.
Step-by-Step Methodology
  • Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a thermometer. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination.[4]

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to the reaction flask. Carefully add sodium metal in small pieces. The sodium will react exothermically with methanol to form sodium methoxide. Allow the mixture to stir until all the sodium has completely dissolved.

    • Scientist's Note: The use of anhydrous methanol is critical. Water will react with sodium metal and neutralize the sodium methoxide catalyst, inhibiting the reaction.

  • Reaction: Once the catalyst solution has cooled to room temperature, add 1-methylamino-1-methylthio-2-nitroethylene powder in one portion.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain this temperature for 2-5 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: After completion, cool the mixture to room temperature. Remove the methanol using a rotary evaporator under reduced pressure. This will yield a yellow solid crude product.

  • Recrystallization: Transfer the crude solid to a separate flask. Add a sufficient amount of absolute ethanol to dissolve the solid upon heating to reflux. Once dissolved, allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Scientist's Note: Slow cooling is key to obtaining larger, purer crystals. Rapid crashing out of the solution can trap impurities.[5]

  • Isolation and Drying: Collect the light-yellow crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove residual soluble impurities. Dry the product under vacuum to a constant weight. A typical yield is 60-65%.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this reaction? A1: There are three main areas of concern:

  • Sodium Metal: It is highly reactive with water and alcohols. Handle it with care under an inert atmosphere and add it to methanol slowly and in small portions.

  • Flammable Solvents: Methanol and ethanol are flammable. Ensure no ignition sources are nearby and work in a well-ventilated fume hood.

  • Nitroalkenes: The starting material and product are nitroalkenes. These compounds should be handled with care, as related structures can be skin and respiratory irritants.[6][7] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]

Q2: Can I use commercial sodium methoxide instead of generating it in situ? A2: Yes, commercial sodium methoxide (typically as a solution in methanol or as a powder) is a suitable alternative. If using the powder, be aware that it is hygroscopic and must be handled under anhydrous conditions. Using a pre-made solution simplifies the initial step but ensure its concentration is accurately known for correct stoichiometry.

Q3: My yield is consistently low. What are the most likely causes? A3: Low yields can often be traced to a few key areas:

  • Moisture: Contamination of your solvent or glassware with water is a primary culprit as it deactivates the catalyst.

  • Incomplete Reaction: Ensure you are reaching the correct reflux temperature and allowing sufficient reaction time. Monitor via TLC to confirm completion.

  • Loss During Workup: The product has some solubility in cold ethanol. Minimize the amount of cold ethanol used for washing the crystals during filtration. Also, ensure complete precipitation during recrystallization by allowing adequate time at low temperature.[11]

Q4: Can I use a different solvent for the reaction or recrystallization? A4: Methanol is the ideal reaction solvent as it also serves as the reagent providing the methoxy group. Using other alcohols (e.g., ethanol) would lead to the corresponding ethoxy- product. For recrystallization, ethanol provides a good balance of high solubility at reflux and low solubility when cold for this specific product. Other polar solvents could be screened, but ethanol is a well-documented and effective choice.[1]

Section 4: Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

Troubleshooting Decision Tree

G p1 Problem: Low or No Product Yield c1a Cause: Moisture Contamination p1->c1a c1b Cause: Impure Starting Material p1->c1b c1c Cause: Loss During Workup p1->c1c p2 Problem: Product is Oily or Fails to Crystallize c2a Cause: Residual Solvent (Methanol) p2->c2a c2b Cause: Impurities Present p2->c2b p3 Problem: Reaction Stalls or is Sluggish c3a Cause: Insufficient Catalyst p3->c3a c3b Cause: Incorrect Temperature p3->c3b s1a Solution: Oven-dry all glassware. Use anhydrous solvents. c1a->s1a s1b Solution: Verify purity of precursor by NMR or LC-MS. c1b->s1b s1c Solution: Minimize wash solvent volume. Ensure complete precipitation. c1c->s1c s2a Solution: Dry crude product thoroughly under high vacuum before recrystallization. c2a->s2a s2b Solution: Consider purification by flash chromatography. c2b->s2b s3a Solution: Verify catalyst activity. Ensure no moisture ingress. c3a->s3a s3b Solution: Check thermometer calibration. Ensure adequate heating. c3b->s3b

Caption: Troubleshooting decision tree for common synthesis issues.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution & Explanation
Reaction does not start or is very sluggish (confirmed by TLC). 1. Inactive Catalyst: The sodium methoxide may have been quenched by moisture from the air, solvent, or glassware.Action: Ensure you are using truly anhydrous methanol and that your reaction is protected from atmospheric moisture with a drying tube or inert atmosphere.
2. Insufficient Temperature: The reaction may not have reached the required activation energy.Action: Verify that your heating mantle and thermometer are functioning correctly and that the mixture is at a sustained, gentle reflux.
Crude product is a dark, oily substance instead of a yellow solid. 1. Impurities from Starting Material: The precursor, 1-methylamino-1-methylthio-2-nitroethylene, may contain impurities from its own synthesis.[12][13]Action: Analyze the starting material purity via NMR or melting point before starting the reaction. If impure, purify it first (e.g., by recrystallization).
2. Degradation: Overheating or extended reaction times can sometimes lead to side reactions and decomposition, especially when scaling up.Action: Adhere to the recommended reaction time and temperature. Do not overheat. Once TLC shows completion, proceed to the workup promptly.
Difficulty with recrystallization; product "oils out" or remains in solution. 1. Insufficient Purity: Oily impurities can inhibit crystal lattice formation.Action: If the product oils out, try re-dissolving, adding a small amount of activated charcoal (hot filtration required), and re-crystallizing. If this fails, purification via column chromatography may be necessary.[14]
2. Incorrect Solvent Volume: Too much ethanol was added, keeping the product soluble even when cold.Action: If the product remains in solution, carefully evaporate some of the ethanol and attempt to cool and crystallize again. Start with a minimal amount of hot solvent to just dissolve the crude product.
References

Sources

Reference Data & Comparative Studies

Validation

High-Precision 1H NMR Analysis of 1-Methoxy-1-methylamino-2-nitroethylene Reaction Products

Executive Summary The analysis of 1-Methoxy-1-methylamino-2-nitroethylene and its downstream reaction products (typically 1,1-diamino-2-nitroethylene derivatives) presents a unique set of analytical challenges. As "push-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Methoxy-1-methylamino-2-nitroethylene and its downstream reaction products (typically 1,1-diamino-2-nitroethylene derivatives) presents a unique set of analytical challenges. As "push-pull" alkenes, these compounds exhibit restricted rotation around the C-N and C=C bonds, leading to complex


 isomerism and rotameric populations that often confound standard HPLC analysis.[1]

This guide provides a comparative technical analysis of 1H NMR methodologies for characterizing these reaction products. Unlike HPLC, which relies on retention time comparison against standards, 1H NMR offers structural certainty regarding tautomeric states and intramolecular hydrogen bonding.[1] We compare solvent systems (DMSO-d6 vs. CDCl3) and quantification methods (qNMR vs. HPLC) to establish a gold-standard protocol for pharmaceutical intermediates.

The Analytical Challenge: Push-Pull Dynamics

The core difficulty in analyzing 1-Methoxy-1-methylamino-2-nitroethylene lies in its electronic structure.[1][2] The electron-donating methoxy and amino groups "push" electron density toward the electron-withdrawing nitro group ("pull").[2]

  • Restricted Rotation: The C-N bond possesses significant double-bond character.[2] This creates non-equivalent methyl environments even when chemically identical on paper.[2]

  • Isomerism: The compound exists primarily as the Z-isomer (or E-isomer depending on priority rules) stabilized by a strong intramolecular hydrogen bond between the amine proton (

    
    ) and the nitro oxygen.
    
  • Reaction Monitoring: The primary reaction involves the displacement of the methoxy group by an amine (nucleophilic vinylic substitution). Monitoring the disappearance of the methoxy singlet (

    
     ppm) is the critical analytical objective.
    

Experimental Protocol

Sample Preparation

To ensure reproducibility, the following preparation method is recommended. The choice of solvent is critical for observing specific structural features.

  • Solvent A (Structural Elucidation): Chloroform-d (CDCl3) [1][2]

    • Purpose: Preserves intramolecular hydrogen bonding.[2] Best for observing distinct

      
       isomers and sharp NH signals.
      
    • Concentration: 10 mg sample in 0.6 mL solvent.

  • Solvent B (Quantification/Routine): DMSO-d6

    • Purpose: Disrupts intramolecular H-bonds; improves solubility of polar diamine products; coalesces rotameric peaks for easier integration.[1][2]

    • Concentration: 5-8 mg sample in 0.6 mL solvent.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving rotamers).

  • Pulse Sequence:

    
     pulse angle (zg30) to ensure accurate integration without long relaxation delays (
    
    
    
    ).
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (for qNMR accuracy).
  • Scans: 16 (Routine) / 64 (Trace impurity detection).

  • Temperature: 298 K (Standard).[2] Note: Variable Temperature (VT) NMR at 350 K in DMSO-d6 is recommended if N-methyl peaks are broad.[1][2]

Comparative Analysis: Method & Solvent Performance

Solvent Comparison: CDCl3 vs. DMSO-d6

The solvent choice drastically alters the spectral appearance of nitroenamines.

FeatureCDCl3 (Non-Polar)DMSO-d6 (Polar Aprotic)Recommendation
NH Signal Sharp, downfield (

ppm) due to intramolecular H-bond.[1][2]
Broad or shifted; intermolecular H-bonding with solvent dominates.[1]Use CDCl3 to prove

-isomer structure.[1][2]
N-Me Signal Often split into two distinct peaks (rotamers).[2]Often coalesced into a single broad or sharp peak.[2]Use DMSO-d6 for simplified integration.[1][2]
Solubility Poor for diamine products (e.g., Ranitidine precursors).[2]Excellent for all reaction species.Use DMSO-d6 for reaction monitoring.[1][2]
Water Peak Distinct, usually does not interfere.[2]~3.3 ppm; can overlap with N-Me signals if wet.[1][2]Ensure dry DMSO is used.[2]
Technique Comparison: qNMR vs. HPLC

For the specific reaction of displacing the methoxy group:

MetricqNMR (Quantitative NMR)HPLC-UV
Specificity High: Distinguishes Product (

) from Reactant (

) absolutely.[1][2]
Medium: Requires standards;

isomers may appear as split peaks, mimicking impurities.
Linearity Linear over huge dynamic range (molar response).[2]Variable: Response factors differ between Methoxy-reactant and Diamine-product.
Speed Fast (< 5 min/sample).[2]Slower (requires equilibration/gradient run).[2]
Structural Insight Reveals tautomeric ratios.None (unless coupled with MS).

Expert Insight: HPLC is superior for detecting trace impurities (<0.1%), but qNMR is the superior method for determining the assay potency of the bulk material because it does not require a reference standard of the specific diamine product.

Data Interpretation: Key Spectral Markers

When monitoring the reaction of 1-Methoxy-1-methylamino-2-nitroethylene (SM) to 1,1-Bis(methylamino)-2-nitroethylene (Product) :

Starting Material (SM) - 1-Methoxy-1-methylamino-2-nitroethylene[1][2]
  • Vinyl Proton (

    
    ):  Singlet, 
    
    
    
    6.6 – 6.7 ppm.[2]
  • Methoxy (

    
    ):  Sharp Singlet, 
    
    
    
    3.8 – 4.0 ppm.[2] (Crucial Marker)
  • N-Methyl (

    
    ):  Doublet (coupling with NH) or broad singlet, 
    
    
    
    2.9 – 3.1 ppm.[2]
Reaction Product - 1,1-Bis(methylamino)-2-nitroethylene[1][2]
  • Vinyl Proton (

    
    ):  Singlet, 
    
    
    
    6.4 – 6.5 ppm (Slight upfield shift due to increased donation from second nitrogen).[2]
  • Methoxy (

    
    ): ABSENT .
    
  • N-Methyl (

    
    ): 
    
    • In CDCl3: Two distinct singlets/doublets (non-equivalent due to frozen rotation).

    • In DMSO-d6: One strong signal (equivalent on NMR timescale) or broadened.[2]

Reaction Monitoring Workflow

The following diagram outlines the logical flow for analyzing the reaction mixture.

ReactionAnalysis Sample Reaction Aliquot Prep Sample Prep: Evaporate Solvent -> Dissolve in DMSO-d6 Sample->Prep NMR_Acq Acquire 1H NMR (ns=16, d1=10s) Prep->NMR_Acq Check_OMe Check Region 3.8 - 4.0 ppm (Methoxy Signal) NMR_Acq->Check_OMe Result_SM Signal Present: Reaction Incomplete Check_OMe->Result_SM Peak Detected Result_Prod Signal Absent: Conversion Complete Check_OMe->Result_Prod No Peak Check_Vinyl Check Region 6.4 - 6.7 ppm (Vinyl Proton) Result_Prod->Check_Vinyl Integrate Calculate Ratio: Integral(N-Me) vs Integral(Vinyl) Check_Vinyl->Integrate Quality Pass: Integral Ratio ~ 6:1 (Two N-Me groups per Vinyl) Integrate->Quality Ratio Matches Theory Fail Fail: Ratio < 6:1 (Decomposition/Side Rxn) Integrate->Fail Ratio Mismatch

Caption: Workflow for monitoring the conversion of methoxy-nitroethene intermediates to diamine products via 1H NMR.

References

  • Rajappa, S., & Nagarajan, K. (1978).[2] Carbon-13 nuclear magnetic resonance spectral studies on 1-amino-2-nitro- and 1,1-diamino-2-nitro-ethylenes.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2]

  • Almac Sciences. (2025).[2] QNMR – a modern alternative to HPLC.[2][4]

  • Hazari, P. P., et al. (2016).[2] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[2]

  • BenchChem. (2025).[5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Methoxy-1-methylamino-2-nitroethylene and Other Nitroalkenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, nitroalkenes stand out as exceptionally versatile building blocks. The powerful electron-withdrawing nature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitroalkenes stand out as exceptionally versatile building blocks. The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making it susceptible to a wide array of nucleophilic and cycloaddition reactions. This guide provides an in-depth comparative analysis of the reactivity of 1-Methoxy-1-methylamino-2-nitroethylene, a so-called "push-pull" or "capto-dative" olefin, with other classes of nitroalkenes. By examining the electronic and steric influences of substituents, we aim to provide a predictive framework for the reactivity of these valuable synthetic intermediates.

The Electronic Landscape of Nitroalkenes: A Spectrum of Reactivity

The reactivity of a nitroalkene is fundamentally governed by the electron density of its double bond. The nitro group, a potent -M and -I substituent, strongly polarizes the π-system, creating a significant partial positive charge on the β-carbon. This inherent electrophilicity is the cornerstone of nitroalkene chemistry.

However, the substitution pattern on the double bond can dramatically modulate this reactivity. We can broadly categorize nitroalkenes based on the electronic nature of the substituents at the α- and β-positions.

  • Simple Nitroalkenes (e.g., Nitroethylene, β-Nitrostyrene): These compounds represent the baseline for nitroalkene reactivity. The absence of strong electron-donating groups ensures a highly electrophilic double bond, making them excellent Michael acceptors and dienophiles.[1]

  • Nitroalkenes with Electron-Withdrawing Groups (e.g., β-Nitroacrylates): The presence of an additional electron-withdrawing group, such as an ester, further enhances the electrophilicity of the double bond.

  • Nitroenamines and N,O-Acetals (e.g., 1-Methoxy-1-methylamino-2-nitroethylene): In this class, the α-carbon is substituted with electron-donating groups (e.g., -OR, -NR₂). These groups exert a +M (mesomeric) effect, pushing electron density into the double bond and counteracting the electron-withdrawing effect of the nitro group. This "push-pull" electronic arrangement leads to unique reactivity profiles.

DOT script for the electronic effects on nitroalkenes:

G cluster_0 Electronic Effects on Nitroalkene Reactivity cluster_1 Resulting Reactivity A Strongly Electron-Withdrawing Nitro Group (-NO2) C C=C Double Bond A->C -M, -I Effect (Decreases electron density) B Electron-Donating Groups (e.g., -OCH3, -N(CH3)H) at C1 B->C +M Effect (Increases electron density) D Reduced Electrophilicity at C2 (Compared to simple nitroalkenes) C->D Modulated Reactivity

Caption: Electronic interplay in 1-Methoxy-1-methylamino-2-nitroethylene.

Michael Addition: A Tale of Diminished Electrophilicity

The Michael addition, or conjugate addition, is a hallmark reaction of nitroalkenes, driven by their high electrophilicity.[1] A wide range of nucleophiles, including carbanions, amines, and thiols, readily add to the β-carbon of simple nitroalkenes.

In the case of 1-Methoxy-1-methylamino-2-nitroethylene, the electron-donating methoxy and methylamino groups at the C1 position significantly reduce the electrophilicity of the C2 carbon. This is due to the resonance donation of lone pairs from the oxygen and nitrogen atoms into the double bond, which counteracts the electron-withdrawing effect of the nitro group.

While direct kinetic comparisons are scarce in the literature, the expected trend in reactivity for Michael additions is as follows:

β-Nitroacrylates > β-Nitrostyrene > 1-Methoxy-1-methylamino-2-nitroethylene

This reduced reactivity does not render 1-Methoxy-1-methylamino-2-nitroethylene inert. It is known to react with strong nucleophiles or under forcing conditions. For instance, it is used in the synthesis of 3-(2-nitrovinyl)indoles, where the electron-rich indole acts as the nucleophile.[2] In many reactions of nitroenamines, the amino group can also act as a leaving group after the initial nucleophilic attack.[3]

Comparative Data on Michael Addition Reactivity

Michael Acceptor (Substituted β-Nitrostyrene)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
p-OCH₃-C₆H₄-CH=CH-NO₂0.28
C₆H₅-CH=CH-NO₂0.49
p-Cl-C₆H₄-CH=CH-NO₂0.81
p-CN-C₆H₄-CH=CH-NO₂2.14
p-NO₂-C₆H₄-CH=CH-NO₂4.57
Table 1: Rate constants for the Michael addition of piperidine to substituted β-nitrostyrenes in acetonitrile at 25°C. Data extracted from a kinetic study on Michael-type reactions.[4]

The data clearly demonstrates that electron-withdrawing groups on the phenyl ring increase the reaction rate, while electron-donating groups decrease it. Based on this trend, the strongly electron-donating methoxy and methylamino groups in 1-Methoxy-1-methylamino-2-nitroethylene would be expected to result in a significantly lower rate constant for Michael addition compared to β-nitrostyrene under similar conditions.

Experimental Protocol: Michael Addition of Piperidine to β-Nitrostyrene

This protocol serves as a representative example for conducting a Michael addition to a standard nitroalkene.

Materials:

  • β-Nitrostyrene

  • Piperidine

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • Dissolve β-nitrostyrene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add piperidine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the Michael adduct.

DOT script for the Michael Addition workflow:

G cluster_0 Michael Addition Workflow A Reactants (Nitroalkene, Nucleophile) C Reaction (Stirring at RT) A->C B Solvent (e.g., Acetonitrile) B->C D Monitoring (TLC) C->D Monitor Progress D->C Monitor Progress E Workup (Solvent Removal) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product (Michael Adduct) F->G

Caption: General workflow for a Michael addition reaction.

Diels-Alder Reaction: A Shift from Normal to Inverse Electron Demand

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[5][6] In a "normal" electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Simple nitroalkenes, being electron-poor, are excellent dienophiles in these reactions.[5][7]

The electronic nature of 1-Methoxy-1-methylamino-2-nitroethylene, with its electron-donating groups, significantly alters its behavior in Diels-Alder reactions. The increased electron density on the double bond makes it a less suitable dienophile for reacting with electron-rich dienes. Instead, it is more likely to participate in an "inverse electron demand" Diels-Alder reaction, where it acts as the electron-rich component reacting with an electron-poor diene.

Alternatively, and perhaps more likely, is that it can act as a diene itself if the substitution pattern allows for a conjugated system. However, in the case of 1-Methoxy-1-methylamino-2-nitroethylene, it is a dienophile. Its reactivity in normal demand Diels-Alder reactions is expected to be significantly lower than that of simple nitroalkenes.

Comparative Reactivity in Diels-Alder Reactions

DienophileReactivity with Electron-Rich Dienes (e.g., Cyclopentadiene)
Maleic AnhydrideHigh
β-NitrostyreneModerate to High[8][9]
1-Methoxy-1-methylamino-2-nitroethyleneLow (Expected)
Table 2: Expected relative reactivity of various dienophiles in normal electron demand Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with β-Nitrostyrene

This protocol provides a standard procedure for a Diels-Alder reaction with a nitroalkene.

Materials:

  • β-Nitrostyrene

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve β-nitrostyrene (1.0 eq) in toluene.

  • Add freshly cracked cyclopentadiene (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

DOT script for the Diels-Alder Reaction workflow:

G cluster_0 Diels-Alder Reaction Workflow A Reactants (Diene, Dienophile) C Reaction (Reflux) A->C B Solvent (e.g., Toluene) B->C D Monitoring (TLC) C->D Monitor Progress D->C Monitor Progress E Workup (Solvent Removal) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product (Cycloadduct) F->G

Caption: General workflow for a Diels-Alder reaction.

Conclusion: A Modulated but Valuable Reactivity

However, this "push-pull" system is by no means unreactive. It can participate in reactions with strong nucleophiles and may exhibit enhanced reactivity in inverse electron demand cycloadditions. The unique electronic structure of 1-Methoxy-1-methylamino-2-nitroethylene and related nitroenamines opens up avenues for novel synthetic transformations that are not accessible with traditional nitroalkenes. For researchers in drug development, understanding these nuanced reactivity patterns is crucial for the strategic design of synthetic routes to complex, biologically active molecules. Further quantitative kinetic and computational studies will undoubtedly provide a deeper understanding and unlock the full synthetic potential of this fascinating class of compounds.

References

Sources

Comparative

Advanced Purity Assessment of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE)

This guide provides a comprehensive technical assessment of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) , focusing on its purity analysis and comparison with the industry-standard methylthio analog. A Green Alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of 1-Methoxy-1-methylamino-2-nitroethylene (MMNE) , focusing on its purity analysis and comparison with the industry-standard methylthio analog.

A Green Alternative for H2-Receptor Antagonist Synthesis

Executive Summary & Comparison Scope

1-Methoxy-1-methylamino-2-nitroethylene (MMNE) (CAS: 110763-36-5) is a critical "push-pull" nitroenamine intermediate. It serves as a cleaner, odorless alternative to the traditional 1-Methylamino-1-methylthio-2-nitroethylene (MSNE) used in the synthesis of H2-receptor antagonists like Ranitidine and Nizatidine.

While MSNE releases toxic and noxious methyl mercaptan (MeSH) during downstream processing, MMNE releases methanol, significantly improving the environmental profile (Green Chemistry). However, the alkoxy group alters the reactivity and impurity profile, necessitating a distinct analytical strategy.

Performance Comparison: MMNE vs. Alternatives

The following table compares MMNE against its primary alternative (MSNE) and its synthesis precursor.

FeatureMMNE (Target) MSNE (Alternative 1) 1,1-Dimethoxy-2-nitroethylene (Precursor)
Leaving Group Methoxy (-OMe)Methylthio (-SMe)Methoxy (-OMe)
Byproduct Methanol (Low Toxicity)Methyl Mercaptan (Toxic/Odor)Methanol
Reactivity Moderate (Tunable)HighHigh (Electrophilic)
UV Max (

)
~330 nm~325 nm~340 nm
Key Impurity 1,1-Bis(methylamino)-2-nitroethylene1,1-Bis(methylthio)-2-nitroethyleneNitromethane residues
Stability Hydrolytically sensitiveOxidatively sensitiveHydrolytically sensitive

Synthesis Pathway & Impurity Origins

Understanding the synthesis is prerequisite to defining the "Critical Quality Attributes" (CQAs) for purity assessment. MMNE is typically synthesized by the displacement of one methoxy group from 1,1-dimethoxy-2-nitroethylene with methylamine.

Impurity Genesis Workflow

The following diagram maps the synthesis pathway and the origin of critical impurities.

SynthesisPath Start Nitromethane + CS2/Base Inter1 1,1-Dimethoxy-2-nitroethylene (Precursor) Start->Inter1 Methylation Target MMNE (Target Product) Inter1->Target Substitution Imp1 Impurity A: Unreacted Precursor Inter1->Imp1 Incomplete Rxn Reagent Methylamine (1.0 eq) Reagent->Target Imp2 Impurity B: 1,1-Bis(methylamino) (Over-reaction) Target->Imp2 + Excess MeNH2 Imp3 Impurity C: Hydrolysis Products Target->Imp3 + H2O

Figure 1: Synthesis pathway of MMNE showing the origin of key impurities (Impurity A, B, and C).

Analytical Method Comparison

To assess the purity of MMNE effectively, we compare four primary analytical techniques.

Method A: HPLC-UV (Recommended for Routine QC)
  • Principle: Separation based on polarity; detection via the strong nitroenamine chromophore.

  • Pros: High precision, separates all key impurities (Precursor, MMNE, Bis-amino).

  • Cons: Requires reference standards for accurate quantitation.

  • Suitability: Best for routine batch release.

Method B: qNMR (Recommended for Primary Assay)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: Absolute purity determination (no reference standard needed); detects residual solvents (MeOH).

  • Cons: Lower sensitivity than HPLC; expensive instrumentation.

  • Suitability: Best for establishing the purity of the reference standard.

Method C: DSC (Recommended for Safety)
  • Principle: Measures heat flow during thermal transitions.

  • Pros: Identifies melting point depression (purity check) and decomposition onset (safety).

  • Cons: Non-specific; does not identify what the impurity is.

  • Suitability: Critical for safety assessment of nitro compounds.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the target MMNE from the bis-amino impurity and starting material.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 330 nm (max absorption) and 210 nm (general).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-20 min: 60% B (Wash)

  • Sample Prep: Dissolve 10 mg MMNE in 10 mL of 10% ACN/Water.

  • Acceptance Criteria:

    • MMNE Purity:

      
       98.0% (Area %).
      
    • Bis-amino impurity:

      
       0.5%.[1]
      
    • Any other single impurity:

      
       0.1%.
      
Protocol 2: Quantitative NMR (qNMR)

Used to determine the absolute assay (w/w%) without a reference standard of MMNE.

  • Solvent: DMSO-d6 (MMNE is sparingly soluble in CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

  • Procedure:

    • Accurately weigh ~15 mg of MMNE (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay)

      
       30s to ensure full relaxation.
      
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular Weight.
    • Key Signal: Monitor the -OCH3 singlet at ~3.8 ppm and the vinylic proton =CH- at ~6.6 ppm.

Decision Matrix for Purity Assessment

Use this workflow to determine the appropriate analytical path based on the synthesis stage.

DecisionTree Start Crude MMNE Synthesized Visual Visual Check (Yellow Solid?) Start->Visual Solubility Solubility Check (Dissolves in Water/MeOH?) Visual->Solubility HPLC Run HPLC-UV (Protocol 1) Solubility->HPLC Check1 Purity > 98%? HPLC->Check1 Recryst Recrystallize (EtOH or Water) Check1->Recryst No DSC Run DSC (Check Thermal Stability) Check1->DSC Yes Recryst->HPLC qNMR Run qNMR (Final Assay) DSC->qNMR Release Release for Synthesis qNMR->Release

Figure 2: Analytical decision matrix for assessing MMNE purity.

References

  • Matrix Fine Chemicals. (n.d.). (1-Methoxy-2-nitroethenyl)(methyl)amine | CAS 110763-36-5. Retrieved from [Link]

  • Organic Syntheses. (1949). 2-Nitroethanol and Nitroethylene Derivatives. Organic Syntheses, Coll. Vol. 3, p.641. Retrieved from [Link]

  • Tripod. (n.d.). Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis.[2] Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Diastereoselectivity of 1-Methoxy-1-methylamino-2-nitroethylene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Unique Captodative Alkene 1-Methoxy-1-methylamino-2-nitroethylene is a captodative or "push-pull" alkene, characterized by th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Unique Captodative Alkene

1-Methoxy-1-methylamino-2-nitroethylene is a captodative or "push-pull" alkene, characterized by the presence of both an electron-donating group (the methoxy and methylamino substituents) and an electron-withdrawing group (the nitro group) at the same double bond. This electronic arrangement imparts unique reactivity, making it a potentially valuable synthon in organic synthesis, particularly in cycloaddition reactions for the construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds. The synthesis of this compound has been reported, confirming its accessibility for synthetic exploration. While direct experimental data on its cycloaddition reactions is limited in the current literature, we can infer its behavior and diastereoselective potential by examining closely related systems.

Mechanistic Considerations: Understanding the Driving Forces of Diastereoselectivity

The stereochemical outcome of a cycloaddition reaction is primarily dictated by the geometry of the transition state. In the context of 1-methoxy-1-methylamino-2-nitroethylene, several factors are expected to influence the facial selectivity of the approaching diene or dipole:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, making it a potent dienophile in normal-electron-demand Diels-Alder reactions.[1] Conversely, the electron-donating methoxy and amino groups raise the energy of the HOMO (Highest Occupied Molecular Orbital), suggesting potential reactivity in inverse-electron-demand scenarios. The interplay of these electronic effects governs the frontier molecular orbital interactions that determine the regioselectivity and stereoselectivity of the cycloaddition.

  • Steric Hindrance: The substituents at the 1-position (methoxy and methylamino) will sterically influence the approach of the reacting partner, favoring the formation of the diastereomer that minimizes steric repulsion in the transition state.

  • Secondary Orbital Interactions: In Diels-Alder reactions, secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the endo transition state can lead to a preference for the endo adduct.[2] The presence and orientation of the nitro, methoxy, and methylamino groups will play a crucial role in these interactions.

Comparative Analysis: Diastereoselectivity in Action

To benchmark the expected performance of 1-methoxy-1-methylamino-2-nitroethylene, we will examine experimental data from structurally analogous compounds in various cycloaddition reactions.

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[2] The diastereoselectivity of this reaction is highly dependent on the nature of both the diene and the dienophile.

Comparison with other Captodative Alkenes:

Studies on captodative alkenes like 1-acetylvinyl arenecarboxylates in Diels-Alder reactions have shown that their stereoselectivity can be highly dependent on the reaction conditions, particularly the use of Lewis acid catalysts.[3] For instance, the thermal cycloaddition of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclopentadiene shows low stereoselectivity, but the use of specific Lewis acids can dramatically favor either the endo or exo adduct.[3] This suggests that the diastereoselectivity of 1-methoxy-1-methylamino-2-nitroethylene could also be tunable through catalysis.

Table 1: Diastereoselectivity of Captodative Alkenes in Diels-Alder Reactions with Cyclopentadiene

DienophileCatalystDiastereomeric Ratio (endo:exo)Reference
1-acetylvinyl p-nitrobenzenecarboxylateThermalLow Selectivity[3]
1-acetylvinyl p-nitrobenzenecarboxylateTiCl₄>99:1[3]
1-acetylvinyl p-nitrobenzenecarboxylateZnI₂1: >99[3]

Comparison with Nitroalkenes:

Nitroalkenes are well-established dienophiles in Diels-Alder reactions.[4] The diastereoselectivity is often influenced by the substituents on the nitroalkene and the diene. For example, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes proceeds to give a mixture of exo and endo isomers.[5] In some cases, complete regio- and diastereoselectivity has been observed in the cycloaddition of nitroalkenes with highly substituted dienes.[6]

Table 2: Diastereoselectivity of Nitroalkenes in Diels-Alder Reactions

NitroalkeneDieneDiastereomeric RatioReference
(Z)-β-Fluoro-β-nitrostyreneCyclopentadieneMixture of exo/endo[5]
(E)-β-Nitrostyrene4-Alkenyl-2-dialkylaminothiazoleSingle diastereomer[6]

The presence of the electron-donating groups in 1-methoxy-1-methylamino-2-nitroethylene is expected to enhance its reactivity as a dienophile compared to simple nitroalkenes, potentially leading to milder reaction conditions and influencing the diastereomeric outcome.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are invaluable for the synthesis of five-membered heterocyclic rings.[7] Nitrones are common 1,3-dipoles used in these reactions.[8]

Comparison with Captodative Olefins:

Captodative olefins have been shown to be highly regioselective dipolarophiles in 1,3-dipolar cycloadditions with various dipoles, including nitrones.[9] The stereoselectivity of these reactions can be influenced by the steric bulk of the substituents on the olefin.[10] For instance, the addition of nitrones to 5-alkylidene-1,3-oxazolidine-2,4-diones, a class of captodative olefins, yields the C-5 substituted isoxazolidine with a preference for the endo adduct.[10]

Table 3: Diastereoselectivity of Captodative Olefins in [3+2] Cycloaddition with Nitrones

Captodative OlefinNitroneDiastereomeric Ratio (endo:exo)Reference
5-Benzylidene-3-phenyl-1,3-oxazolidine-2,4-dioneC-Phenyl-N-methylnitrone72:28[10]
5-Benzylidene-3-phenyl-1,3-oxazolidine-2,4-dioneC-Phenyl-N-benzylnitrone57:43[10]

The electronic nature of 1-methoxy-1-methylamino-2-nitroethylene, with its potent electron-withdrawing nitro group, suggests it will be a highly reactive dipolarophile. The stereochemical outcome will likely be a balance between minimizing steric interactions with the methoxy and methylamino groups and stabilizing electronic interactions in the transition state.

Experimental Protocols: A Guide to Practice

While specific protocols for 1-methoxy-1-methylamino-2-nitroethylene are not yet established, the following general procedures for analogous cycloaddition reactions can serve as a starting point for experimental design.

General Procedure for a Diels-Alder Reaction of a Nitroalkene

This protocol is adapted from the reaction of a nitroalkene with a diene.[11][12][13]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroalkene (1.0 eq) and the diene (1.2-2.0 eq).

  • Solvent: Add a suitable solvent (e.g., toluene, xylene, or dichloromethane). The choice of solvent can influence the reaction rate and selectivity.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterization: Characterize the product by NMR spectroscopy to determine the diastereomeric ratio.

General Procedure for a [3+2] Cycloaddition of a Nitrone with an Alkene

This protocol is a general guideline for nitrone-olefin cycloadditions.[14]

  • Reactant Preparation: In a dry flask, dissolve the nitrone (1.0 eq) and the alkene (1.1 eq) in a suitable solvent (e.g., toluene, chloroform, or THF).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography to obtain the isoxazolidine product.

  • Analysis: Determine the diastereoselectivity of the product mixture using NMR spectroscopy.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Diastereoselectivity_Factors cluster_substrate 1-Methoxy-1-methylamino-2-nitroethylene cluster_factors Factors Influencing Diastereoselectivity cluster_outcome Stereochemical Outcome S Structure (Captodative Alkene) E Electronic Effects (HOMO/LUMO Interactions) S->E determines St Steric Hindrance S->St determines SO Secondary Orbital Interactions S->SO determines D Diastereomeric Products E->D controls St->D controls SO->D controls

Caption: Factors governing the diastereoselectivity of cycloaddition reactions.

Experimental_Workflow start Start: Reactants reaction Cycloaddition Reaction (e.g., Diels-Alder or [3+2]) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction incomplete workup Workup & Purification (Extraction, Chromatography) monitoring->workup complete analysis Analysis (NMR Spectroscopy) workup->analysis dr Determine Diastereomeric Ratio analysis->dr end End: Characterized Product dr->end

Caption: A general experimental workflow for cycloaddition reactions.

Conclusion and Future Outlook

1-Methoxy-1-methylamino-2-nitroethylene represents a promising, yet underexplored, building block for the diastereoselective synthesis of complex heterocyclic molecules via cycloaddition reactions. Based on the analysis of analogous captodative and nitro-substituted alkenes, it is anticipated to be a highly reactive substrate, with its diastereoselectivity being tunable through the strategic choice of reaction partners and conditions, including the use of Lewis acid catalysts.

Future experimental work should focus on systematically investigating the [4+2] and [3+2] cycloaddition reactions of this novel nitroenamine with a variety of dienes and dipoles. Such studies will not only provide valuable empirical data on its stereochemical preferences but also contribute to a deeper understanding of the factors governing diastereoselectivity in cycloadditions of captodative alkenes. This knowledge will be instrumental for researchers and drug development professionals in designing efficient and stereocontrolled synthetic routes to new chemical entities.

References

  • Information on the synthesis of 1-methoxy-1-methylamino-2-nitroethylene is available but not directly cited due to the n
  • Herrera, A., et al. (2001). Regio- and stereoselectivity of captodative olefins in 1,3-dipolar cycloadditions. A DFT/HSAB theory rationale for the observed regiochemistry of nitrones. The Journal of Organic Chemistry, 66(4), 1252–1263. [Link]

  • Avalos, M., et al. (2013). Diastereoselective synthesis of nitroso acetals from (S,E)-γ-aminated nitroalkenes via multicomponent [4 + 2]/[3 + 2] cycloadditions promoted by LiCl or LiClO4. Beilstein Journal of Organic Chemistry, 9, 838–847. [Link]

  • General information on cycloaddition reactions of enamines with nitroalkenes.
  • General information on nitrone-olefin (3+2) cycloadditions.
  • Arrieta, A., et al. (1999). SYNTHESIS AND CYCLOADDITION REACTIONS OF NEW CAPTODATIVE OLEFINS N-SUBSTITUTED 5- ALKYLIDENE-1,3-OXAZOLIDINE-2,4-DIONES. Tetrahedron, 55(40), 12157-12170.
  • Elkin, P. K., et al. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293. [Link]

  • Aguilar, R., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arabian Journal of Chemistry, 10, S3413-S3424.
  • García de Alba, et al. (1996). A study of Lewis acid-promoted Diels-Alder cycloadditions of the captodative olefins 1-acetyl vinyl carboxylates with cyclopentadiene. Tetrahedron Letters, 37(46), 8349-8352.
  • General experimental procedure for Diels-Alder reactions.
  • General experimental procedure for Diels-Alder reactions.
  • Avalos, M., et al. (2013). Diastereoselective synthesis of nitroso acetals from (S,E)-γ-aminated nitroalkenes via multicomponent [4 + 2]/[3 + 2] cycloadditions promoted by LiCl or LiClO4. Beilstein Journal of Organic Chemistry, 9, 838–847.
  • General information on the synthesis of N-alkoxypiperidines.
  • Elkin, P. K., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(13), 5288–5293.
  • General review on [3+2] cycloaddition reactions.
  • General inform
  • Information on the reactivity of captod
  • Lopez, S. A., et al. (2013). Mechanisms and transition states of 1,3-dipolar cycloadditions of phenyl azide with enamines: a computational analysis. The Journal of Organic Chemistry, 78(4), 1576–1582.
  • Aguilar, R., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arabian Journal of Chemistry, 10, S3413-S3424.
  • General information on Diels-Alder reaction experimental procedures.
  • General inform
  • Carretero, J. C., et al. (2002). Highly diastereoselective nitrone cycloaddition onto a chiral ketene equivalent: asymmetric synthesis of cispentacin. Organic Letters, 4(8), 1239–1242.
  • General information on the diastereoselectivity of Diels-Alder reactions.
  • General inform
  • General inform
  • General information on diastereoselective [3+2] cycloadditions.
  • General inform
  • General inform
  • General inform
  • General inform
  • Fokin, A. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 268–276.
  • General information on enantioselective (4+2) cycloadditions.
  • General inform
  • General information on the characteristics of the Diels-Alder reaction.
  • General information on N-nitros
  • General inform
  • General inform
  • Alajarín, M., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 79(22), 11002–11012.
  • General inform
  • General inform

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